dl-alpha,3-Dimethyltyrosine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-9(7)13)6-11(2,12)10(14)15/h3-5,13H,6,12H2,1-2H3,(H,14,15) |
InChI Key |
LVCVNOMTFHVOKR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)O)N)O |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C)(C(=O)O)N)O |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of DL-alpha,3-Dimethyltyrosine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Catecholamine Synthesis Inhibition
In the intricate world of neuropharmacology and metabolic pathway modulation, the inhibition of catecholamine synthesis represents a significant area of research with profound therapeutic implications. This guide delves into the core mechanism of action of DL-alpha,3-Dimethyltyrosine, a methylated analog of the amino acid L-tyrosine. It is crucial to establish from the outset that while direct, in-depth research on this compound is limited, its structural similarity to the well-characterized competitive inhibitor of tyrosine hydroxylase, alpha-methyl-p-tyrosine (AMPT), provides a robust framework for understanding its pharmacological activity. This guide will, therefore, extrapolate from the extensive body of knowledge surrounding AMPT to elucidate the probable mechanism of action of this compound, a necessary approach in the spirit of scientific advancement when faced with a paucity of compound-specific data.
I. The Central Tenet: Competitive Inhibition of Tyrosine Hydroxylase
The primary mechanism of action of this compound is predicated on its role as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines.[1][2] This enzymatic step is the metabolic bottleneck in the pathway that converts L-tyrosine to dopamine, norepinephrine, and epinephrine.
A. The Catecholamine Biosynthesis Pathway: A Refresher
To fully appreciate the impact of this compound, a brief overview of the catecholamine synthesis pathway is warranted. The process begins with the dietary amino acid L-tyrosine and proceeds as follows:
-
Hydroxylation: Tyrosine hydroxylase (TH) catalyzes the addition of a hydroxyl group to the meta position of the phenyl ring of L-tyrosine, forming L-3,4-dihydroxyphenylalanine (L-DOPA). This is the slowest step in the pathway and is, therefore, the primary point of regulation.
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) removes the carboxyl group from L-DOPA to form the neurotransmitter dopamine.
-
Hydroxylation (for Norepinephrine and Epinephrine): In noradrenergic and adrenergic neurons, dopamine β-hydroxylase (DBH) converts dopamine to norepinephrine.
-
Methylation (for Epinephrine): Finally, in adrenergic neurons and the adrenal medulla, phenylethanolamine N-methyltransferase (PNMT) methylates norepinephrine to produce epinephrine.
B. The Molecular Dance of Competitive Inhibition
This compound, owing to its structural resemblance to the endogenous substrate L-tyrosine, is hypothesized to bind to the active site of tyrosine hydroxylase.[3][4] This binding is competitive, meaning that this compound and L-tyrosine vie for the same binding pocket on the enzyme. The presence of the alpha-methyl group in this compound is a key structural feature. While the molecule can bind to the active site, this modification prevents the enzyme from catalyzing the hydroxylation reaction. Consequently, the enzyme is effectively "occupied" and unable to convert L-tyrosine to L-DOPA, leading to a reduction in the overall rate of catecholamine synthesis.[5]
II. Physiological Ramifications: The Ripple Effect of Catecholamine Depletion
The inhibition of tyrosine hydroxylase by this compound sets off a cascade of physiological effects stemming from the reduced availability of catecholamines. These neurotransmitters play critical roles in a vast array of bodily functions, and their depletion can have significant, and in some cases, therapeutic consequences.
A. Neurological and Psychiatric Effects
Dopamine is a key neurotransmitter in the brain, involved in motor control, motivation, reward, and executive function. The reduction in dopamine synthesis can lead to a state of functional dopamine deficiency.[6][7] This is the basis for the use of AMPT in research to study the effects of dopamine depletion and in certain clinical contexts. It is important to note that this can also lead to side effects such as sedation and depression.[5]
B. Cardiovascular and Systemic Effects
Norepinephrine and epinephrine are central to the sympathetic nervous system's "fight-or-flight" response, regulating heart rate, blood pressure, and blood flow. By reducing the synthesis of these catecholamines, this compound would be expected to lower blood pressure and mitigate symptoms of excessive sympathetic stimulation.[8] This is the primary therapeutic application of AMPT, which is used in the management of pheochromocytoma, a rare tumor of the adrenal medulla that secretes high levels of catecholamines.
III. Experimental Validation: A Methodological Toolkit
The characterization of a tyrosine hydroxylase inhibitor like this compound necessitates a suite of well-defined experimental protocols. The following methodologies provide a framework for assessing its inhibitory activity and downstream effects.
A. In Vitro Assessment of Tyrosine Hydroxylase Inhibition
The most direct method to confirm the mechanism of action is to perform an in vitro enzyme activity assay.
Experimental Protocol: Tyrosine Hydroxylase Activity Assay
-
Enzyme Source: Purified recombinant tyrosine hydroxylase or a tissue homogenate rich in the enzyme (e.g., from adrenal medulla or striatum).
-
Reaction Mixture: Prepare a reaction buffer containing the necessary co-factors for tyrosine hydroxylase activity, including (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Fe(II), and catalase.
-
Substrate and Inhibitor: Add a known concentration of L-tyrosine (the substrate) to the reaction mixture. For the experimental group, add varying concentrations of this compound. A control group without the inhibitor is essential.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid.[9]
-
Quantification of L-DOPA: The product of the reaction, L-DOPA, is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9][10] The amount of L-DOPA produced is inversely proportional to the inhibitory activity of this compound.
-
Data Analysis: Plot the rate of L-DOPA formation against the concentration of the inhibitor to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). To determine the mode of inhibition (competitive, non-competitive, etc.), the assay should be repeated with varying concentrations of both the substrate (L-tyrosine) and the inhibitor, followed by a Lineweaver-Burk plot analysis.
B. Cellular and In Vivo Models for Assessing Catecholamine Depletion
To understand the physiological impact of this compound, cellular and animal models are indispensable.
Experimental Protocol: Measurement of Catecholamines in Biological Samples
-
Sample Collection: Collect relevant biological samples, such as cell culture media, tissue homogenates (e.g., from brain regions like the striatum or nucleus accumbens), or plasma.
-
Sample Preparation: Homogenize tissue samples in an appropriate buffer and deproteinize all samples, typically with an acid.
-
Extraction (Optional but Recommended): For samples with low catecholamine concentrations, a solid-phase extraction step can be used to concentrate the analytes and remove interfering substances.
-
HPLC-ECD Analysis: Separate and quantify dopamine, norepinephrine, and epinephrine using HPLC with electrochemical detection.[11][12] This technique offers high sensitivity and selectivity for catecholamines.
-
Experimental Design:
-
Cell Culture: Treat catecholamine-producing cell lines (e.g., PC12 cells) with varying concentrations of this compound and measure the levels of catecholamines in the cells and the culture medium over time.
-
Animal Models: Administer this compound to laboratory animals (e.g., rodents) and measure catecholamine levels in different brain regions and peripheral tissues at various time points after administration. Behavioral tests relevant to dopamine function (e.g., locomotor activity) can also be performed.
-
IV. Quantitative Insights: A Comparative Perspective
| Parameter | This compound (Hypothetical) | Alpha-methyl-p-tyrosine (Reference) | Description |
| IC50 (Tyrosine Hydroxylase) | 50 µM | 20-100 µM | The half maximal inhibitory concentration, indicating the potency of the compound in inhibiting the enzyme. |
| Mode of Inhibition | Competitive | Competitive | The mechanism by which the inhibitor binds to the enzyme relative to the substrate. |
| In Vivo Catecholamine Depletion (Striatum) | 70% reduction at 100 mg/kg | 50-80% reduction at 100-200 mg/kg | The extent of reduction in catecholamine levels in a specific brain region following systemic administration. |
V. Conclusion and Future Directions
This compound is a compelling molecule that, based on its structural characteristics, is strongly predicted to act as a competitive inhibitor of tyrosine hydroxylase. This mechanism of action, by downregulating the entire catecholamine biosynthesis pathway, has significant implications for both basic research and clinical applications. The experimental methodologies outlined in this guide provide a clear path for the definitive characterization of its pharmacological profile.
Future research should focus on obtaining empirical data for this compound, including its precise inhibitory constants (Ki and IC50), its selectivity for tyrosine hydroxylase over other enzymes, and its pharmacokinetic and pharmacodynamic properties in vivo. Such studies will be instrumental in validating the mechanistic assumptions presented here and in unlocking the full potential of this and other methylated tyrosine analogs in the modulation of catecholaminergic systems.
References
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RxList. How Do Tyrosine Hydroxylase Inhibitors Work? - Uses, Side Effects, Drug Names. Published May 10, 2021. Accessed February 7, 2024. [Link]
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Xiong, Z., et al. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. Medicina (Kaunas). 2024;60(5):711. [Link]
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Lotti, V. J., & Porter, C. C. Effect of alpha-methyldopa on dopamine synthesis and release in rat striatum in vitro. J Pharmacol Exp Ther. 1970;172(2):406-415. [Link]
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Xiong, Z., et al. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. Medicina (Kaunas). 2024;60(5):711. [Link]
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Wikipedia. Tyrosine hydroxylase. Accessed February 7, 2024. [Link]
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Dunkley, P. R., & Dickson, P. W. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Vitam Horm. 2019;109:1-33. [Link]
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A&A Pharmachem. What are TYH inhibitors and how do they work? Published June 25, 2024. Accessed February 7, 2024. [Link]
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Westerink, B. H., de Vries, J. B., & Duran, R. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats. J Neurochem. 1992;59(4):1483-1489. [Link]
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Hjemdahl, P. Catecholamine measurements by high-performance liquid chromatography. Am J Physiol. 1984;247(1 Pt 1):E13-E20. [Link]
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Uehara, T., et al. Inhibition of dopamine synthesis with alpha-methyl-p-tyrosine abolishes the enhancement of methamphetamine-induced extracellular dopamine levels in the amygdala of rats with excitotoxic lesions of the entorhinal cortex. Neurosci Lett. 2004;356(1):21-24. [Link]
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ResearchGate. How to best detect catecholamines HPLC? Accessed February 7, 2024. [Link]
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Naoi, M., et al. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation. J Chromatogr. 1988;427(2):229-238. [Link]
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Gibb, J. W., & Webb, J. G. The effects of reserpine, alpha-methyltyrosine, and L-3,4-dihydroxyphenylalanine on brain tyrosine transaminase. Proc West Pharmacol Soc. 1969;12:45-47. [Link]
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MDPI. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Published April 22, 2022. Accessed February 7, 2024. [Link]
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The Role of DL-alpha,3-Dimethyltyrosine in Catecholamine Biosynthesis: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of DL-alpha,3-Dimethyltyrosine, more formally known as DL-alpha-methyl-meta-tyrosine, and its role in the intricate process of catecholamine biosynthesis. While its isomer, alpha-methyl-para-tyrosine (AMPT), is a well-documented inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in this pathway, the meta-isomer presents a more nuanced subject of study. This document will elucidate the fundamental principles of catecholamine synthesis, delve into the mechanism of tyrosine hydroxylase inhibition, and present the available scientific knowledge on alpha-methyl-meta-tyrosine, often in comparison to its more extensively researched para-isomer. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's function and the methodologies to assess its activity.
Introduction: The Catecholamine Biosynthesis Pathway
Catecholamines, including dopamine, norepinephrine, and epinephrine, are a class of monoamine neurotransmitters and hormones that play critical roles in a vast array of physiological and pathological processes, from motor control and mood regulation to the "fight-or-flight" response.[1] The synthesis of these vital molecules originates from the amino acid L-tyrosine, which is derived from dietary sources or the hydroxylation of phenylalanine.[2]
The biosynthetic pathway is a four-step enzymatic cascade primarily occurring in the cytoplasm of catecholaminergic neurons and the adrenal medulla.[3]
-
Tyrosine Hydroxylation: The initial and rate-limiting step is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH) .[4][5] The activity of TH is tightly regulated, making it a key target for pharmacological intervention.[6]
-
DOPA Decarboxylation: L-DOPA is rapidly decarboxylated to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).
-
Dopamine Beta-Hydroxylation: In noradrenergic and adrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated to norepinephrine by dopamine-β-hydroxylase (DBH).
-
Norepinephrine N-Methylation: In adrenergic neurons and the adrenal medulla, norepinephrine is methylated to form epinephrine by the enzyme phenylethanolamine N-methyltransferase (PNMT).
The regulation of catecholamine levels is paramount for maintaining homeostasis, and dysregulation is implicated in numerous disorders, including Parkinson's disease, pheochromocytoma, and various psychiatric conditions.[6]
Figure 2: Mechanism of Competitive Inhibition of Tyrosine Hydroxylase.
The Potential for Metabolism and Formation of "False Neurotransmitters"
A critical aspect of the pharmacology of alpha-methylated amino acids is their potential to be metabolized by the same enzymatic machinery as their endogenous counterparts, albeit at different rates. For instance, alpha-methyl-para-tyrosine can be metabolized to alpha-methyldopa, alpha-methyldopamine, and alpha-methylnorepinephrine. [7]These metabolites are considered "false neurotransmitters" because they can be stored in synaptic vesicles and released upon neuronal stimulation but have a weaker effect on postsynaptic receptors compared to the natural neurotransmitters. [8][9] It is plausible that alpha-methyl-meta-tyrosine could also be hydroxylated and decarboxylated to form its own set of "false" catecholamine analogs. The formation of such metabolites could contribute to the overall pharmacological effect of the compound by displacing endogenous catecholamines from storage vesicles and acting as weak agonists at their receptors. Further metabolic studies are required to confirm this hypothesis and to quantify the extent of this metabolic pathway for the meta-isomer.
Experimental Protocols for Assessing the Role of Tyrosine Hydroxylase Inhibitors
The evaluation of compounds like alpha-methyl-meta-tyrosine requires robust and validated experimental methodologies. The following section outlines key experimental workflows for both in vitro and in vivo assessment.
In Vitro Assessment of Tyrosine Hydroxylase Inhibition
The direct inhibitory effect of a compound on TH activity is typically assessed using purified or partially purified enzyme preparations.
Objective: To determine the inhibitory constant (Ki) of alpha-methyl-meta-tyrosine for tyrosine hydroxylase.
Methodology: HPLC-based Assay for L-DOPA Production [10][11]
-
Enzyme Source: Purified recombinant tyrosine hydroxylase or a homogenate from a tissue rich in TH, such as the adrenal medulla or striatum.
-
Reaction Mixture: Prepare a reaction buffer containing the TH enzyme, a saturating concentration of the cofactor (6R)-BH4, catalase, and Fe(II).
-
Inhibitor Concentrations: A range of concentrations of alpha-methyl-meta-tyrosine should be prepared.
-
Substrate Concentrations: A range of concentrations of the substrate, L-tyrosine, will be used.
-
Incubation: The reaction is initiated by the addition of L-tyrosine and incubated at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: The reaction is stopped by the addition of an acid, such as perchloric acid.
-
L-DOPA Quantification: The amount of L-DOPA produced is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection. [10]8. Data Analysis: The reaction velocities are plotted against the substrate concentration for each inhibitor concentration. A Lineweaver-Burk or other suitable plot is used to determine the type of inhibition and to calculate the Ki value.
Figure 3: In Vitro Tyrosine Hydroxylase Inhibition Assay Workflow.
In Vivo Assessment of Catecholamine Depletion
To understand the physiological relevance of TH inhibition, in vivo studies in animal models are essential.
Objective: To determine the effect of alpha-methyl-meta-tyrosine administration on catecholamine levels in the brain and peripheral tissues.
Methodology: Microdialysis and Tissue Analysis
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: Alpha-methyl-meta-tyrosine is administered systemically (e.g., via intraperitoneal injection) or directly into a specific brain region via a cannula. A range of doses should be tested. [12]3. Sample Collection:
-
Microdialysis: For real-time monitoring of extracellular catecholamine levels in specific brain regions (e.g., striatum, prefrontal cortex), microdialysis probes are implanted. Dialysate samples are collected at regular intervals before and after drug administration.
-
Tissue Homogenization: At specific time points after drug administration, animals are euthanized, and tissues of interest (e.g., brain regions, adrenal glands) are rapidly dissected and frozen. Tissues are then homogenized in an appropriate buffer.
-
-
Catecholamine Quantification: Catecholamine levels in the dialysate or tissue homogenates are measured using HPLC with electrochemical detection. [13]5. Data Analysis: Changes in catecholamine levels over time and in response to different doses of the inhibitor are analyzed and compared to a vehicle-treated control group.
Quantitative Data and Comparative Analysis
While specific quantitative data for alpha-methyl-meta-tyrosine is limited in publicly accessible literature, a comparative analysis with its well-characterized para-isomer can provide valuable context.
| Parameter | alpha-Methyl-para-tyrosine (AMPT) | alpha-Methyl-meta-tyrosine |
| Primary Mechanism | Competitive inhibitor of Tyrosine Hydroxylase [3][14] | Presumed competitive inhibitor of Tyrosine Hydroxylase |
| In Vivo Effect | Dose-dependent reduction of catecholamine synthesis (40-80%) [4] | Expected to reduce catecholamine synthesis |
| Effective Dose (Human) | 600 to 3500 mg daily for pheochromocytoma [5] | Not established |
| Metabolism | Minor metabolism to "false neurotransmitters" [7] | Potential for metabolism to "false neurotransmitters" |
| Clinical Use | Management of pheochromocytoma [5] | Not established |
Table 1: Comparative Properties of alpha-Methyltyrosine Isomers.
Research Applications and Future Directions
The study of tyrosine hydroxylase inhibitors, including alpha-methyl-meta-tyrosine, has significant implications for both basic and clinical research.
-
Neuroscience Research: These compounds are invaluable tools for investigating the role of catecholamines in various brain functions and behaviors. By selectively depleting catecholamines, researchers can probe the consequences of their absence in models of neurological and psychiatric disorders. [15][16]* Drug Development: Understanding the structure-activity relationships of different isomers of tyrosine hydroxylase inhibitors can inform the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
-
Oncology: The role of catecholamines in tumor biology is an emerging area of research, and inhibitors of their synthesis may have therapeutic potential.
Future research should focus on a more detailed characterization of alpha-methyl-meta-tyrosine, including:
-
Determination of its Ki value for tyrosine hydroxylase and comparison with other isomers.
-
Comprehensive in vivo studies to quantify its dose-dependent effects on catecholamine levels in various tissues.
-
Metabolic profiling to identify and quantify any "false neurotransmitter" metabolites and assess their pharmacological activity.
Conclusion
This compound (alpha-methyl-meta-tyrosine) is a structural analog of tyrosine that holds the potential to modulate catecholamine biosynthesis through the inhibition of tyrosine hydroxylase. While its pharmacology is less understood than that of its para-isomer, the principles of competitive inhibition and the potential for metabolism into false neurotransmitters provide a solid framework for its investigation. The experimental protocols outlined in this guide offer a systematic approach to characterizing its in vitro and in vivo effects. Further research into the specific properties of the meta-isomer will not only enhance our understanding of catecholamine regulation but may also open new avenues for therapeutic intervention in a range of catecholamine-related disorders.
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Nagatsu, T., & Oka, K. (1993). Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation. Journal of Chromatography B: Biomedical Sciences and Applications, 622(1), 21-27. [10]25. Taylor & Francis. (n.d.). False neurotransmitter – Knowledge and References. Retrieved from a relevant scientific database. [9]26. ResearchGate. (n.d.). What method are you using to measure catecholamine levels?. Retrieved from a scientific networking site. [29]27. ResearchGate. (n.d.). The Structure of Human Tyrosine Hydroxylase Reveals the Mechanism for Feedback Inhibition by Dopamine. Retrieved from a scientific networking site. [30]28. Daubner, S. C., & Fitzpatrick, P. F. (2013). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry, 433(2), 133-137. [11]29. Molecules. (2020). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. [31]30. Sigma-Aldrich. (n.d.). Tyrosine hydroxylase enzyme activity assay. Retrieved from a chemical supplier website. [32]31. MDPI. (2023). The Neurometabolic Function of the Dopamine–Aminotransferase System. [33]32. MDPI. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. [34]33. Antec Scientific. (n.d.). Analysis of Catecholamines in Urine and Plasma. Retrieved from a scientific instrument manufacturer's website. [13]34. Wikipedia. (n.d.). α-Methyl-5-hydroxytryptophan. Retrieved from [Link]. [35]35. Cleveland Clinic. (2021). Catecholamines Test: What It Is, Purpose & Procedure. Retrieved from a medical center website. [36]36. Herberg, L. J., & Franklin, K. B. J. (1976). Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats. Psychopharmacology, 49(2), 151-155. [37]37. Front. Immunol. (2023). An isoflavone-enriched diet alleviates Parkinson's disease in mice by inhibiting ferroptosis through gut microbiota-mediated serotonin production. [38]38. Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of Biochemistry and Biophysics, 508(1), 1-12.
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- 1. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. antecscientific.com [antecscientific.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effects of catecholamine depletion with AMPT (alpha-methyl-para-tyrosine) in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Depletion of catecholamines with alpha-methyl-p-tyrosine suppresses splenic NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 18. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. scbt.com [scbt.com]
- 21. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Lupeol restores dopaminergic function by suppressing glial activation in a Parkinson’s disease mouse model [frontiersin.org]
- 23. Formation of meta-tyrosine form L-phenylalanine by beef adrenal medulla. A new biosynthetic route to catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology* | Journal of Nuclear Medicine [jnm.snmjournals.org]
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- 28. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. Tyrosine hydroxylase enzyme activity assay | Sigma-Aldrich [sigmaaldrich.com]
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- 34. mdpi.com [mdpi.com]
- 35. α-Methyl-5-hydroxytryptophan - Wikipedia [en.wikipedia.org]
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- 37. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Frontiers | An isoflavone-enriched diet alleviates Parkinson’s disease in mice by inhibiting ferroptosis through gut microbiota-mediated serotonin production [frontiersin.org]
An In-Depth Technical Guide to DL-alpha,3-Dimethyltyrosine: Navigating Chemical Identity and Data Scarcity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-alpha,3-Dimethyltyrosine is a substituted aromatic amino acid, a derivative of the naturally occurring amino acid tyrosine. Its structure features two key modifications: a methyl group at the alpha-carbon of the amino acid backbone and a second methyl group at the 3-position of the phenyl ring. This unique substitution pattern distinguishes it from other methylated tyrosine isomers, such as the more commonly studied DL-alpha-Methyl-p-tyrosine, and suggests potentially distinct biological and chemical properties. These modifications can influence its steric hindrance, electronic properties, and metabolic stability, making it a compound of interest for researchers in medicinal chemistry and drug development.
This technical guide aims to provide a comprehensive overview of the physical and chemical properties of this compound. However, it is crucial to address a significant challenge in compiling this information: the scarcity of publicly available, verified data for this specific compound. Initial investigations revealed ambiguity in chemical databases, often leading to confusion with its structural isomer, DL-alpha-Methyl-p-tyrosine. This guide will therefore not only present the available information but also highlight the existing data gaps and provide generalized protocols for the experimental determination of its key physicochemical properties.
Unambiguous Identification: The Challenge of Isomers
A critical first step in characterizing any chemical compound is its unambiguous identification. The nomenclature "this compound" specifies the presence of a methyl group on the alpha-carbon and another on the 3-position of the phenyl ring. It is important to distinguish this from DL-alpha-Methyl-p-tyrosine, where the hydroxyl group is at the para- (or 4-) position and the second methyl group is absent from the ring.
During the preparation of this guide, a significant challenge arose in identifying a unique and verified CAS number for this compound. While a CAS number for its methyl ester hydrochloride derivative (13265-01-5) was found, this identifier is also associated with an entirely different molecule, D-Glucal, in some chemical databases. This ambiguity underscores the critical need for careful verification of compound identity through analytical means.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physical and Chemical Properties: Addressing the Data Gap
Due to the aforementioned ambiguity and lack of specific literature, a comprehensive table of experimentally determined physical and chemical properties for this compound cannot be provided with high confidence at this time. Data found for potentially related compounds, such as "alpha-methyl-dl-tyrosine methyl ester hydrochloride" (CAS 7361-31-1), pertains to a different isomer and would be misleading to present as data for the title compound.
To empower researchers to fill this data gap, this guide provides detailed, generalized experimental protocols for determining the key physicochemical properties of a novel amino acid derivative like this compound.
Experimental Protocols for Characterization
The following protocols are designed as self-validating systems, incorporating steps for calibration and verification to ensure the trustworthiness of the obtained data.
Protocol 1: Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad and depressed range suggests the presence of impurities.
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is thoroughly dried to remove any residual solvents. This can be achieved by drying under high vacuum for several hours.
-
Finely powder a small amount of the crystalline sample.
-
-
Capillary Loading:
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.
-
Invert the tube and tap the closed end gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
-
Melting Point Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Place the loaded capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to obtain an approximate melting range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination:
-
Set the starting temperature to approximately 20°C below the estimated melting point.
-
Set the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted into a clear liquid (T2).
-
The melting range is reported as T1 - T2.
-
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Calibrate the apparatus using certified melting point standards (e.g., benzoic acid, caffeine) that bracket the expected melting point of the sample.
-
Protocol 2: Determination of Aqueous Solubility
Rationale: Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The hydrochloride salt form of an amino acid ester is generally expected to have higher aqueous solubility than the free base.
Methodology (Shake-Flask Method):
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound methyl ester hydrochloride to a known volume of deionized water in a sealed flask. The excess solid should be clearly visible.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any undissolved solid.
-
-
Quantification:
-
Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound using the analytical method.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
-
-
Validation:
-
Perform the experiment at three different temperatures to assess the temperature dependence of solubility.
-
Ensure the analytical method used for quantification is validated for linearity, accuracy, and precision.
-
Protocol 3: Determination of pKa
Rationale: The pKa values of the ionizable groups (the alpha-amino group and the phenolic hydroxyl group) are crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, lipophilicity, and interaction with biological targets.
Methodology (Potentiometric Titration):
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized, carbonate-free water.
-
-
Titration Setup:
-
Use a calibrated pH meter with a glass electrode.
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Stir the solution gently with a magnetic stirrer.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic groups.
-
Then, titrate the resulting acidic solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa will correspond to the carboxylic acid, the second to the phenolic hydroxyl, and the third to the alpha-amino group.
-
-
Validation:
-
Calibrate the pH meter using at least two standard buffer solutions before the titration.
-
Perform the titration in triplicate.
-
The ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., KCl).
-
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel amino acid derivative like this compound.
molecular targets of dl-alpha,3-Dimethyltyrosine in neurons
Molecular Targets and Pharmacodynamics of dl-alpha,3-Dimethyltyrosine in Neuronal Systems
Executive Summary & Chemical Identity
This technical guide details the molecular targets and pharmacological mechanisms of This compound (CAS 28484-37-9) and its functional analogs within neuronal systems.
Critical Nomenclature Distinction: It is vital to distinguish between two closely related pharmacological agents often confused in literature due to similar nomenclature:
-
This compound (The Subject): Chemically defined as 3-methyl-
-methyltyrosine (4-hydroxy-3-methyl- -methylphenylalanine). This molecule possesses a methyl group at the -carbon and a methyl group at the 3-position of the phenyl ring (ortho to the 4-hydroxyl group). -
-Methyl-m-tyrosine (
-MMT): Chemically defined as 3-hydroxy- -methylphenylalanine . This is a well-characterized "false neurotransmitter" precursor.
While specific high-affinity binding data for the specific "3-Dimethyl" catalog variant is sparse, its mechanism is elucidated through Structure-Activity Relationship (SAR) analysis of the
Primary Molecular Targets
The pharmacological activity of this compound in neurons is governed by its interaction with the catecholamine biosynthetic machinery.
Target 1: Tyrosine Hydroxylase (TH)
-
Role: The rate-limiting enzyme in catecholamine (Dopamine, Norepinephrine, Epinephrine) synthesis.
-
Interaction Mechanism: Competitive Inhibition .
-
The
-methyl group prevents the enzyme from successfully oxidizing the substrate into L-DOPA (or slows the turnover drastically). -
The 4-hydroxyl group is essential for recognition by the TH iron-binding active site.
-
The 3-methyl group provides steric bulk. Research on analogous compounds (e.g., 3-iodo-
-methyltyrosine) suggests that the TH active site can accommodate substituents at the 3-position. Consequently, this compound acts as a competitive antagonist for Tyrosine binding, effectively throttling dopamine synthesis at the source.
-
Target 2: L-Type Amino Acid Transporter 1 (LAT1 / SLC7A5)
-
Role: The primary transporter responsible for crossing the Blood-Brain Barrier (BBB) and entering neuronal cytoplasm.
-
Interaction Mechanism: Competitive Substrate .
-
Like Metyrosine and L-DOPA, this compound utilizes the Leucine-preferring system (LAT1) to enter the brain.
-
Implication: High systemic concentrations can competitively inhibit the transport of endogenous Tyrosine and Tryptophan into the brain, potentially lowering serotonin and catecholamine levels independent of enzyme inhibition.
-
Target 3: Aromatic L-Amino Acid Decarboxylase (AADC)
-
Role: Converts L-DOPA to Dopamine.
-
Interaction Mechanism: Refractory Substrate / Inhibitor .
-
While
-methyl-m-tyrosine ( -MMT) is readily decarboxylated to form a "false transmitter" (metaraminol), the 3-methyl, 4-hydroxy substitution pattern of the subject molecule makes it a poor substrate for decarboxylation compared to the catechol (3,4-dihydroxy) or meta-hydroxy analogs. -
It likely acts as a competitive inhibitor, occupying the active site of AADC without being efficiently converted to the corresponding amine (3-methyl-
-methyltyramine).
-
Comparative Pharmacodynamics
The following table contrasts the subject molecule with its famous structural analogs to clarify the expected physiological outcome.
| Feature | This compound | Metyrosine ( | |
| Structure | |||
| Primary Target | Tyrosine Hydroxylase (Inhibitor) | Tyrosine Hydroxylase (Inhibitor) | AADC (Substrate) |
| Mechanism | Synthesis Blockade | Synthesis Blockade | False Neurotransmission |
| Effect on DA/NE | Depletion (Synthesis inhibition) | Depletion (Synthesis inhibition) | Displacement (Vesicular depletion) |
| Metabolites | Minimal (Resistant to metabolism) | Minimal |
Visualization of Molecular Pathways
The following diagram illustrates the interference of
Caption: Competitive inhibition of Tyrosine Hydroxylase by this compound prevents L-DOPA formation.
Experimental Protocols
To validate the activity of this compound in a neuronal model (e.g., PC12 cells or striatal slices), the following self-validating protocol is recommended.
Protocol: Assessment of Catecholamine Synthesis Inhibition
Objective: Quantify the reduction in Dopamine (DA) synthesis rates induced by the compound.
-
Cell Culture Preparation:
-
Culture PC12 pheochromocytoma cells in DMEM + 10% Horse Serum + 5% FBS.
-
Seed at
cells/well in 6-well plates.
-
-
Compound Treatment:
-
Control: Vehicle (PBS/DMSO).
-
Positive Control: Metyrosine (
). -
Experimental: this compound (
). -
Incubate for 3 hours .
-
-
Metabolic Flux Assay (The "DOPA Accumulation" Method):
-
Note: Since DA turnover is rapid, we measure DOPA accumulation by blocking the next step.
-
Add NSD-1015 (AADC inhibitor,
) to all wells 30 minutes prior to harvest. This causes L-DOPA to accumulate linearly, reflecting TH activity.
-
-
Sample Collection:
-
Aspirate media. Wash with ice-cold PBS.
-
Lyse cells in
Perchloric Acid (PCA) containing EDTA and Sodium Metabisulfite (antioxidants). -
Centrifuge at
for 10 min at .
-
-
HPLC-ECD Analysis:
-
Inject supernatant into HPLC with Electrochemical Detection.
-
Mobile Phase: Citrate-Acetate buffer (pH 4.0), 10% Methanol, OSA (ion-pairing agent).
-
Quantification: Measure the peak area of L-DOPA .
-
-
Data Interpretation:
-
A reduction in L-DOPA accumulation in the Experimental group compared to Control indicates successful inhibition of Tyrosine Hydroxylase.
-
References
-
Biosynth. (n.d.). DL-alpha-Methyl-m-tyrosine (AMT) Product Description and Mechanism. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2] this compound methyl ester hydrochloride Product Listing. Retrieved from
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics.
- Widerlöv, E. (1979). Hydrazino-analogues of alpha-methyl-p-tyrosine as tyrosine hydroxylase inhibitors. Journal of Pharmacy and Pharmacology.
- Udenfriend, S., et al. (1965). Biochemical studies on the mechanism of action of alpha-methyl-tyrosine. Biochemical Pharmacology.
Sources
Methodological & Application
dl-alpha,3-Dimethyltyrosine experimental protocol for cell culture
Experimental Protocol for Modulation of Catecholamine Biosynthesis
Part 1: Introduction & Mechanism
Abstract
dl-alpha,3-Dimethyltyrosine (specifically the
Chemical Identity & Properties
-
IUPAC Name: 2-amino-3-(4-hydroxy-3-methylphenyl)-2-methylpropanoic acid[1]
-
Common Forms:
-
Free Acid: Low aqueous solubility at neutral pH.
-
Methyl Ester HCl:[1] High aqueous solubility; enhanced cellular permeability (prodrug).
-
-
Mechanism of Action:
-
Enzyme Inhibition: The
-methyl group sterically hinders the hydroxylation at the 3-position by Tyrosine Hydroxylase (the rate-limiting step in catecholamine synthesis). -
Metabolic Decoy: The 3-methyl group mimics the catechol ring structure, potentially allowing the molecule to enter vesicular storage, displacing endogenous neurotransmitters.
-
Pathway Visualization
The following diagram illustrates the interference of this compound within the catecholamine biosynthetic pathway.
Figure 1: Mechanism of Action. The analogue competitively inhibits Tyrosine Hydroxylase, preventing the conversion of Tyrosine to L-DOPA.
Part 2: Pre-Experimental Planning
Solubility & Stock Preparation
Critical Warning: Amino acid analogues often exhibit poor solubility in neutral buffers (isoelectric precipitation). The Methyl Ester Hydrochloride form is strongly recommended for cell culture due to superior lipophilicity and water solubility.
| Parameter | Free Acid Form | Methyl Ester HCl Form |
| CAS | 28484-37-9 | 13265-01-5 |
| Primary Solvent | 0.1 M HCl or 0.1 M NaOH | Water or PBS |
| Stock Conc. | 10 mM | 50 - 100 mM |
| Cell Permeability | Low (Requires LAT1 transport) | High (Lipophilic diffusion) |
| Stability | Stable at -20°C | Hydrolysis-prone at > pH 8.0 |
Cell Model Selection
-
PC12 (Rat Pheochromocytoma): High expression of Tyrosine Hydroxylase; standard model for dopamine depletion studies.
-
SH-SY5Y (Human Neuroblastoma): Moderate TH expression; requires differentiation (Retinoic Acid) for robust catecholaminergic phenotype.
Part 3: Detailed Protocols
Protocol A: Preparation of 100 mM Stock Solution
Target: this compound Methyl Ester HCl
-
Weighing: Accurately weigh 26 mg of the substance (MW ≈ 259.7 g/mol ) into a sterile 1.5 mL microcentrifuge tube.
-
Solubilization: Add 1.0 mL of sterile, nuclease-free water (or DMSO if long-term -80°C storage is intended).
-
Note: If using the Free Acid , dissolve in 100 µL 1M HCl first, then dilute with PBS. Verify pH is neutral before adding to cells to avoid acid shock.
-
-
Filtration: Syringe filter through a 0.22 µm PVDF membrane into a sterile amber vial.
-
Storage: Aliquot into 50 µL volumes. Store at -20°C (stable for 3 months). Avoid freeze-thaw cycles.
Protocol B: Cell Treatment (Dopamine Depletion Assay)
Objective: Inhibit dopamine synthesis in PC12 cells.
Materials:
-
PC12 cells (semi-confluent, ~70%)
-
Differentiation Media: DMEM + 1% Horse Serum + 50 ng/mL NGF (optional, for neurite outgrowth)
-
Treatment Media: Low-Tyrosine DMEM (custom formulation) or standard RPMI-1640.
Step-by-Step:
-
Seeding: Plate PC12 cells at
cells/well in a 6-well plate coated with Collagen IV. Incubate 24h for attachment. -
Wash: Aspirate media and wash 1x with warm PBS to remove extracellular tyrosine.
-
Treatment:
-
Control Group: Fresh Media + Vehicle (Water/DMSO).
-
Experimental Groups: Fresh Media + this compound (10 µM, 100 µM, 1 mM).
-
Scientific Insight: High concentrations (1 mM) are often required to outcompete the high Tyrosine levels (~400 µM) present in standard DMEM/RPMI formulations.
-
-
Incubation: Incubate for 16 to 24 hours at 37°C, 5% CO2.
-
Note: Catecholamine pools turn over rapidly; 24h is sufficient to observe significant depletion.
-
-
Harvesting:
-
Aspirate media.
-
Wash cells rapidly with ice-cold PBS (2x).
-
Add 200 µL 0.1 M Perchloric Acid (HClO4) containing 0.1% Sodium Metabisulfite (antioxidant) to lyse cells and stabilize dopamine.
-
-
Processing: Scrape cells, transfer to tubes, sonicate (10s), and centrifuge at 15,000 x g for 20 min at 4°C.
-
Analysis: Inject supernatant into HPLC-ECD (Electrochemical Detection) to quantify Dopamine/DOPA levels.
Protocol C: Cytotoxicity Verification (MTT Assay)
Self-Validating Step: Ensure depletion is not due to cell death.
-
Seed cells in 96-well plate (10,000 cells/well).
-
Treat with 0 - 2 mM this compound for 24h.
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan in DMSO.
-
Acceptance Criteria: Viability > 90% at working concentration (typically 100 µM - 500 µM).
Part 4: Data Analysis & Troubleshooting
Expected Results
| Assay | Control | Treated (1 mM) | Interpretation |
| Intracellular Dopamine | 100% | < 40% | Successful TH inhibition. |
| L-DOPA Levels | Detectable | Trace / Undetectable | Blockade occurs upstream of DOPA. |
| Cell Viability | 100% | > 90% | Molecule is non-toxic at effective dose. |
Troubleshooting Guide
-
Problem: No reduction in Dopamine levels.
-
Problem: Crystal formation in media.
Part 5: Workflow Diagram
Figure 2: Step-by-step experimental workflow for dopamine depletion assay.
References
-
Spector, S., et al. (1965). "Alpha-methyltyrosine, a potent inhibitor of tyrosine hydroxylase." Journal of Pharmacology and Experimental Therapeutics. Link
-
Udenfriend, S., et al. (1965). "Inhibitors of purified beef adrenal tyrosine hydroxylase." Biochemical Pharmacology. Link
-
Sigma-Aldrich. "Product Specification: this compound Methyl Ester Hydrochloride."[4][5] Sigma-Aldrich Catalog. Link
-
Nagatsu, T., et al. (1964). "Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis." Journal of Biological Chemistry. Link
Sources
- 1. methyl 2-amino-3-(4-hydroxy-3-methyl-phenyl)-2-methyl-propanoate | 23365-29-9 [amp.chemicalbook.com]
- 2. EP0742495A1 - Chelating reagent containing photoresist stripper composition - Google Patents [patents.google.com]
- 3. Behavioral and Transcriptomic Changes Following Brain-Specific Loss of Noradrenergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dl-homophenylalanine methyl ester hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound METHYL ESTER HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for dl-alpha,3-Dimethyltyrosine in Parkinson's Disease Research
Introduction: A Paradigm Shift in Probing Dopaminergic Neurodegeneration
Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] For decades, research and therapeutic strategies have centered on dopamine replacement, most notably with L-DOPA, to alleviate the motor symptoms of the disease.[2] However, there is a growing body of evidence suggesting that dopamine (DA) itself, its metabolism, and its byproducts can be pathological factors, contributing to oxidative stress and the neurodegenerative cascade.[3] This has opened a new avenue of investigation focused on modulating, rather than simply replacing, dopamine.
This document provides a detailed guide to the application of dl-alpha,3-Dimethyltyrosine , a putative competitive inhibitor of tyrosine hydroxylase (TH), in the context of Parkinson's disease research. It is important to note that while there is extensive literature on other tyrosine hydroxylase inhibitors, such as alpha-methyl-p-tyrosine (AMPT), specific research on this compound is limited. Therefore, the protocols and applications described herein are principally based on the established methodologies for AMPT and serve as a comprehensive framework for investigating this compound and similar compounds. The central hypothesis is that by inhibiting the rate-limiting step in dopamine synthesis, these molecules can offer neuroprotective effects, providing a powerful tool to dissect the role of endogenous dopamine in PD pathogenesis.
Mechanism of Action: Targeting the Source of Dopamine Synthesis
The synthesis of dopamine begins with the amino acid L-tyrosine. Tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the rate-limiting step in the biosynthesis of all catecholamines, including dopamine.[4][5][6] L-DOPA is then rapidly converted to dopamine by DOPA decarboxylase.[6]
This compound, as an analog of tyrosine, is hypothesized to act as a competitive inhibitor at the tyrosine-binding site of the TH enzyme. By occupying this site, it prevents the conversion of endogenous tyrosine to L-DOPA, thereby reducing the overall synthesis of dopamine.[3][7] This controlled reduction of dopamine production is the key to its application in PD research, allowing scientists to investigate the consequences of decreased dopamine synthesis on neuronal survival and function. The rationale is that reducing the cytosolic pool of dopamine may limit the production of toxic metabolites, such as 3,4-dihydroxyphenylacetaldehyde (DOPAL), and decrease oxidative stress, which are implicated in the death of dopaminergic neurons.[3]
Caption: Dopamine synthesis pathway and the inhibitory action of this compound.
Part 1: In Vitro Applications - Neuroprotection Assays
In vitro models are essential for initial screening and mechanistic studies of neuroprotective compounds. The following protocol describes how to assess the neuroprotective potential of this compound against a neurotoxin-induced model of Parkinson's disease in a neuronal cell line.
Experimental Workflow: In Vitro Neuroprotection Assay
Caption: Workflow for in vitro assessment of neuroprotective effects.
Protocol 1: Neuroprotection Against 6-Hydroxydopamine (6-OHDA) Toxicity in SH-SY5Y Cells
This protocol details the steps to evaluate if this compound can protect human neuroblastoma SH-SY5Y cells from 6-OHDA-induced cell death.
Materials:
-
Human neuroblastoma SH-SY5Y cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
6-Hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Dilute the stock to various final concentrations (see table below). Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of this compound. Incubate for 1-2 hours.
-
Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in sterile PBS. Add 10 µL of the 6-OHDA solution to the pre-treated cells to achieve a final concentration that induces approximately 50% cell death (e.g., 50-100 µM, to be optimized for your cell line). Include control wells (no treatment), vehicle control wells (vehicle for the compound), and 6-OHDA only wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells treated with 6-OHDA alone to those pre-treated with this compound.
Table 1: Suggested Concentrations for In Vitro Studies
| Compound | Stock Solution | Working Concentration Range | Rationale |
| This compound | 10-100 mM in PBS | 10 µM - 1 mM | Based on effective concentrations of AMPT in similar assays. A dose-response curve is essential. |
| 6-OHDA | 10 mM in PBS | 50 µM - 200 µM | Concentration should be optimized to achieve ~50% cell death (IC50) for a clear window to observe neuroprotection. |
| MPP+ (alternative to 6-OHDA) | 10 mM in water | 0.5 mM - 2 mM | Another common neurotoxin used to model PD in vitro. |
Part 2: In Vivo Applications - Rodent Models of Parkinson's Disease
Animal models are crucial for evaluating the therapeutic potential and understanding the systemic effects of a compound. The MPTP mouse model and the 6-OHDA rat model are the most widely used neurotoxin-based models of PD.[8][9]
Experimental Workflow: In Vivo Study in MPTP Mouse Model
Caption: General workflow for in vivo testing in an MPTP mouse model of PD.
Protocol 2: MPTP Mouse Model of Parkinson's Disease
This protocol describes the sub-acute administration of MPTP to induce dopaminergic neurodegeneration and how to assess the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
This compound
-
Sterile saline (0.9% NaCl)
-
Appropriate vehicle for this compound (e.g., saline, DMSO/saline mixture)
-
Behavioral testing apparatus (e.g., rotarod)
Procedure:
-
Animal Groups: Divide mice into at least four groups: (1) Vehicle control, (2) MPTP + Vehicle, (3) MPTP + this compound, (4) this compound only.
-
MPTP Administration: Dissolve MPTP in sterile saline. Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg once daily for 5 consecutive days.[9]
-
Compound Administration: Administer this compound via i.p. injection or oral gavage. The dosing regimen can be varied (e.g., starting several days before MPTP, concurrently with MPTP, or after the MPTP regimen). See table below for suggested dosing.
-
Behavioral Assessment: 7-14 days after the final MPTP injection, perform behavioral tests to assess motor coordination and bradykinesia. For the rotarod test, measure the latency to fall from a rotating rod.
-
Tissue Collection: 21 days after the first MPTP injection, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde. Dissect the brains. One hemisphere can be used for immunohistochemistry and the other for neurochemical analysis.
-
Immunohistochemistry: Section the brain and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize and quantify the surviving dopaminergic neurons in the substantia nigra and their terminals in the striatum.[10]
-
Neurochemical Analysis: Homogenize striatal tissue and use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).[11]
Protocol 3: 6-OHDA Rat Model of Parkinson's Disease
This model creates a unilateral lesion of the nigrostriatal pathway, which is useful for studying motor asymmetry.[12][13]
Materials:
-
Adult male Sprague-Dawley or Wistar rats (225-250 g)
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Apomorphine or amphetamine for rotational behavior testing
-
Stereotaxic apparatus
Procedure:
-
Pre-treatment: 30 minutes before 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to prevent uptake of 6-OHDA by noradrenergic neurons.
-
Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle (MFB) or the substantia nigra.[13]
-
Compound Administration: Administer this compound as described in the MPTP model. Treatment can begin before or after the 6-OHDA lesion.
-
Rotational Behavior: Two weeks post-lesion, induce rotational behavior by administering apomorphine (a dopamine agonist) or amphetamine (a dopamine releaser). Count the number of full contralateral (apomorphine) or ipsilateral (amphetamine) rotations over a set period (e.g., 60-90 minutes). A successful lesion is typically defined as >5-7 full rotations per minute.
-
Endpoint Analysis: As in the MPTP model, perform TH immunohistochemistry and HPLC analysis of dopamine levels in the striatum of both hemispheres to confirm the lesion and assess the effect of the treatment.
Table 2: Suggested Dosages for In Vivo Studies
| Compound | Animal Model | Route of Administration | Dosage Range | Rationale/Reference |
| MPTP | Mouse | i.p. | 20-30 mg/kg/day for 5 days | Standard sub-acute protocol to induce significant dopaminergic cell loss.[9] |
| 6-OHDA | Rat | Intracerebral injection | 8-12 µg total dose | Standard dose for creating a unilateral lesion in the MFB.[13] |
| This compound | Mouse/Rat | i.p. or Oral Gavage | 50-200 mg/kg/day | Based on typical doses for AMPT used in rodent studies to achieve significant TH inhibition. Dose optimization is critical. |
Data Analysis and Expected Outcomes
-
In Vitro: A successful neuroprotective effect would be demonstrated by a significant increase in cell viability in the groups treated with this compound and the neurotoxin, compared to the group treated with the neurotoxin alone.
-
In Vivo:
-
Behavioral: A therapeutic effect would be indicated by improved performance on motor tasks (e.g., increased latency to fall in the rotarod test, fewer rotations in the 6-OHDA model) in the treated group compared to the MPTP/6-OHDA only group.
-
Immunohistochemistry: Neuroprotection would be evident as a significantly higher number of surviving TH-positive neurons in the substantia nigra and denser TH-positive fibers in the striatum of the treated animals.
-
HPLC: A successful intervention might not necessarily restore dopamine to control levels (as the drug inhibits its synthesis), but it should correlate with neuronal survival. The key outcome is the preservation of the dopaminergic system's integrity.
-
This compound and other inhibitors of tyrosine hydroxylase represent valuable tools for investigating the fundamental mechanisms of Parkinson's disease. By allowing researchers to control the synthesis of dopamine, these compounds facilitate the study of dopamine's role in neurodegeneration, separate from its function in neurotransmission. The protocols outlined in this guide provide a robust framework for assessing the neuroprotective potential of this compound in both cellular and animal models of PD. While the direct evidence for this specific compound is still emerging, the strong scientific premise based on related molecules like AMPT warrants its investigation. Future studies should focus on dose-optimization, pharmacokinetic profiling, and a detailed analysis of its effects on downstream pathways, including oxidative stress and protein aggregation, to fully elucidate its potential in Parkinson's disease research and drug development.
References
- Al-Hilaly, Y. K., et al. (2013). Dityrosine cross-linking in Aβ amyloid plaques and their capacity to self-aggregate and seed in Alzheimer's disease. Journal of Biological Chemistry.
- Atwood, C. S., et al. (2004). Dityrosine cross-linked Aβ is a major component of Aβ deposits in Alzheimer's disease. Biochemical Journal.
- Correia, M. S., et al. (2012). Dityrosine: a biomarker of oxidative stress and a scavenger of free radicals. Ageing Research Reviews.
-
Chen, L., et al. (2024). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. International Journal of Molecular Sciences. [Link]
- DiMarco, T., & Giulivi, C. (2007). Dityrosine: a biomarker of oxidative stress or a scavenger of free radicals?. Free Radical Biology and Medicine.
- Fahn, S. (2008). The history of dopamine and L-DOPA in the treatment of Parkinson's disease. Movement Disorders.
- Hefti, F., et al. (1980).
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols. [Link]
-
JoVE Science Education Database. (2021). 6-OHDA Model for Parkinson's Disease Research. Journal of Visualized Experiments. [Link]
-
Kumer, S. C., & Vrana, K. E. (1996). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Journal of Neurochemistry. [Link]
-
Padovan, F. T., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of Visualized Experiments. [Link]
-
Raji, H., & Deleidi, M. (2022). Dopamine measurement by HPLC. protocols.io. [Link]
-
Riederer, P., et al. (2022). From the tyrosine hydroxylase hypothesis of Parkinson's disease to modern strategies: a short historical overview. Journal of Neural Transmission. [Link]
-
Salameh, M., et al. (2024). Protocol for Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections. protocols.io. [Link]
- Souza, J. M., et al. (2000). Dityrosine cross-linking promotes formation of stable alpha-synuclein polymers. Contribution to the pathogenesis of Parkinson's disease. Journal of Biological Chemistry.
-
Dr. Oracle. (2025). What is the biochemical pathway for dopamine synthesis from tyrosine?. Dr. Oracle. [Link]
-
Blandini, F., & Armentero, M. T. (2012). MPTP mouse models of Parkinson's disease: an update. Journal of Neural Transmission. [Link]
- Simola, N., et al. (2007). The 6-hydroxydopamine model of Parkinson's disease. Neurotoxicity Research.
-
ResearchGate. (n.d.). DA biosynthesis pathway. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]
-
Bio-Techne. (n.d.). Tyrosine Hydroxylase (TH) - A Marker for Dopaminergic Neurons in the Central Nervous System. Bio-Techne. [Link]
Sources
- 1. Tyrosine Hydroxylase (TH) - A Marker for Dopaminergic Neurons in the Central Nervous System | Bio-Techne [bio-techne.com]
- 2. From the tyrosine hydroxylase hypothesis of Parkinson’s disease to modern strategies: a short historical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. The role of tyrosine hydroxylase–dopamine pathway in Parkinson’s disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 10. protocols.io [protocols.io]
- 11. Dopamine measurement by HPLC [protocols.io]
- 12. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: dl-alpha,3-Dimethyltyrosine in Behavioral Neuroscience & Neuroprotection
Part 1: Executive Summary & Mechanistic Insight
dl-alpha,3-Dimethyltyrosine (DADT) (often supplied as the methyl ester hydrochloride, CAS 13265-01-5) is a specialized pharmacological agent used to manipulate central catecholamine levels. While structurally related to the classic tyrosine hydroxylase inhibitor
The Scientific Premise
In behavioral neuroscience, the precise modulation of dopamine (DA) and norepinephrine (NE) is essential for dissecting the neural circuits of arousal, motor control, and neurotoxicity.
-
The Challenge: Standard inhibitors like AMPT effectively deplete catecholamines but may lack the specific tissue-protective kinetics required during the "catecholamine storm" that follows acute CNS trauma.
-
The Solution: DADT acts as a potent competitive inhibitor of Tyrosine Hydroxylase (TH) . Historical and mechanistic data suggest it is particularly efficacious in preventing the hemorrhagic necrosis associated with norepinephrine accumulation in injured spinal tissue (The "Osterholm Effect").
Mechanism of Action
DADT blocks the rate-limiting step in catecholamine biosynthesis. By inhibiting TH, it prevents the conversion of L-Tyrosine to L-DOPA, subsequently crashing downstream pools of Dopamine and Norepinephrine.
Figure 1: Pharmacological blockade of the catecholamine biosynthetic pathway by this compound.
Part 2: Experimental Protocols
Protocol A: Preparation and Handling
Safety Note: DADT is a research chemical. Handle in a fume hood with PPE. Compound Form: Typically supplied as This compound methyl ester hydrochloride .[1][2] The ester group improves membrane permeability compared to the free acid.
-
Vehicle Selection:
-
Systemic (IP/SC): Sterile 0.9% Saline.
-
Intracisternal/Intrathecal: Artificial Cerebrospinal Fluid (aCSF).
-
-
Solubilization:
-
Weigh the lyophilized powder.
-
Dissolve in vehicle to achieve a stock concentration of 20–50 mg/mL .
-
Troubleshooting: If turbidity persists, warm gently to 37°C or sonicate for 30 seconds. Adjust pH to 7.0–7.4 using dilute NaOH if the HCl salt creates a highly acidic solution (critical for intracisternal injection to avoid pH shock).
-
-
Stability: Prepare fresh. Methyl esters can hydrolyze in aqueous solution over time.
Protocol B: Neuroprotection in Spinal Cord Injury (The Osterholm Model)
This protocol is adapted from the foundational work of Osterholm et al., designed to assess motor recovery and tissue preservation following acute trauma.
Objective: Prevent "autodestruction" of the spinal cord caused by toxic NE accumulation.
Step-by-Step Workflow:
-
Subject: Adult Sprague-Dawley rats (250–300g).
-
Anesthesia: Ketamine/Xylazine cocktail (IP).
-
Injury Induction: Perform a standard laminectomy (T9-T10). Induce injury using a calibrated weight-drop device (e.g., NYU Impactor) to create a consistent contusion.
-
Drug Administration (Therapeutic Window):
-
Timing: Immediate post-injury (0–15 mins) is critical.
-
Route:Intracisternal (cisterna magna) or Intraperitoneal (IP) .
-
Dose:
-
Systemic (IP): 200 mg/kg (divided doses may be required to sustain depletion).
-
Local (Intracisternal): High concentration micro-infusion (refer to specific literature for µL volumes, typically 5–10 µL of saturated solution).
-
-
-
Behavioral Readout (Tarlov Scale): Assess locomotor function at 24h, 48h, and 7 days.
| Grade | Description | Expected Outcome (Vehicle) | Expected Outcome (DADT) |
| 0 | No voluntary movement | Common in severe injury | Reduced incidence |
| 1 | Perceptible movement of joints | Common | Potential improvement |
| 2 | Good joint movement, no weight bearing | - | - |
| 3 | Can stand/walk, some ataxia | Rare in severe injury | Target Outcome |
| 4 | Normal motor function | - | - |
Protocol C: Behavioral Phenotyping (Catecholamine Depletion)
For researchers studying depression or arousal, DADT can serve as a substitute for AMPT to induce a "depressed" or "hypo-aroused" state.
-
Dosing: Administer 100–200 mg/kg DADT (IP).
-
Latency: Wait 2–4 hours for synthesis blockade to deplete vesicular pools.
-
Assays:
-
Open Field Test: Measure total distance traveled. Expectation: Significant reduction in locomotion (hypokinesia).
-
Forced Swim Test: Measure immobility time. Expectation: Increased immobility (depressive-like phenotype) due to NE/DA depletion.
-
Part 3: Validation & Data Analysis
Biochemical Verification (HPLC-ECD)
To confirm the efficacy of DADT, tissue catecholamine levels must be quantified.
Sample Prep:
-
Harvest brain region (Striatum for DA, Hippocampus/Cortex for NE) or Spinal Cord segments.
-
Homogenize in 0.1M Perchloric Acid (PCA) with antioxidant (EDTA/Sodium Metabisulfite).
-
Centrifuge at 14,000 x g for 20 mins at 4°C.
Data Interpretation: A valid experiment using DADT should yield the following profile compared to Saline controls:
| Analyte | Expected Change | Mechanism |
| Tyrosine | Increase | Accumulation upstream of TH block |
| L-DOPA | Decrease | Direct product of inhibited enzyme |
| Dopamine | Decrease (-40% to -80%) | Vesicular depletion |
| Norepinephrine | Decrease (-50% to -90%) | Downstream depletion |
| DOPAC/HVA | Decrease | Reduced turnover |
Logical Flow of Experimentation
Figure 2: Decision tree for experimental design using this compound.
References
-
Osterholm, J. L., Hirtz, D., & Hill, H. F. (1973). "Successful treatment of severe experimental spinal cord injuries by intracisternal 3-alpha-dimethyltyrosine." Surgical Forum, 24, 440–442.
-
Osterholm, J. L. (1974). "Noradrenergic mediation of traumatic spinal cord autodestruction." Life Sciences, 14(8), 1363–1384.
-
Sigma-Aldrich. "this compound methyl ester hydrochloride Product Information."[2]
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). "Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[3][4] Journal of Pharmacology and Experimental Therapeutics, 147, 86-95. (Contextual reference for mechanism).
Sources
incorporating dl-alpha,3-Dimethyltyrosine into synthetic peptides
Application Note: Incorporating dl-alpha,3-Dimethyltyrosine into Synthetic Peptides
,3-Dmt).Executive Summary & Molecule Profile
Target Molecule: this compound
Nomenclature:
-
Steric Hindrance: The
-methyl group creates significant steric bulk around the amino and carboxyl termini, drastically reducing coupling kinetics. -
Chirality: Supplied as a racemic mixture (dl-). Incorporation yields a mixture of diastereomers (L-peptide containing D-amino acid and L-peptide containing L-amino acid) which requires downstream chromatographic resolution.
-
Stability: The
-methylation confers exceptional resistance to proteolytic degradation by aminopeptidases.
Scope: This guide details the Fmoc-based Solid Phase Peptide Synthesis (SPPS) protocols required to overcome the steric barrier of
Pre-Synthesis Considerations
Before initiating synthesis, the raw material (often supplied as the free amino acid or methyl ester HCl salt) must be converted to an Fmoc-protected derivative suitable for SPPS.
Fmoc-Protection Strategy
Commercially available Fmoc-
Protocol: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) is preferred over Fmoc-Cl to minimize dipeptide formation and racemization (though less relevant for dl- starting material).
-
Conditions: React amino acid with Fmoc-OSu in Water/Dioxane (1:1) with
at pH 9-10. -
Purification: The resulting Fmoc-dl-
,3-Dmt must be purified by crystallization or flash chromatography to remove free Fmoc-OSu, which will cap the resin in SPPS.
Solid Phase Peptide Synthesis (SPPS) Protocol
The incorporation of
-
Coupling of the residue: Activation of the hindered carboxyl group.
-
Coupling onto the residue: Acylation of the highly hindered
-methyl amine.
Experimental Workflow Diagram
Caption: Optimized SPPS workflow highlighting critical branching points for hindered amino acid coupling.
Step-by-Step Coupling Protocol
A. Coupling Fmoc-dl-
-
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for hindered couplings.
-
Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. DIEA.
-
Solvent: DMF (N-Methyl-2-pyrrolidone, NMP, is superior if aggregation is observed).
-
Procedure:
-
Dissolve Fmoc-dl-
,3-Dmt and HATU in minimal DMF. -
Add DIEA immediately prior to adding to the resin.
-
Reaction Time: 2 hours at Room Temperature OR 15 mins at 75°C (Microwave).
-
Double Coupling: Mandatory. Repeat the step with fresh reagents.
-
B. Coupling the Next Amino Acid onto the N-terminal
-
This is the rate-limiting step. The nucleophilicity of the
-amine is drastically reduced. -
Reagents: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU.
-
Method: Microwave-assisted synthesis is highly recommended.
-
Conditions: 75°C for 20 minutes (max temperature to avoid epimerization of the incoming amino acid, though cysteine/histidine require lower temps).
-
Monitoring: The Kaiser test may yield false negatives due to steric shielding. Use the Chloranil Test (sensitive for secondary amines) or micro-cleavage LC-MS to verify coupling completion.
Purification and Diastereomer Separation
Since the starting material is racemic (dl-), the synthesized peptide will exist as two diastereomers:
These isomers possess different physicochemical properties and can typically be separated by Reverse-Phase HPLC (RP-HPLC).
Separation Protocol:
-
Column: C18 (or C8 for hydrophobic sequences). 5µm particle size, 100Å pore.
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: Shallow gradient is essential. Recommendation: 0.25% to 0.5% increase in Buffer B per minute.
-
Example: If the peptide elutes around 40% B, run a gradient from 30% to 50% B over 60 minutes.
-
-
Identification: Co-inject with standards if available, or rely on biological assay activity (L-isomers are usually the bioactive forms in mammalian targets, though D-isomers offer stability).
Quantitative Data Summary
| Parameter | Standard Amino Acid | This compound |
| Coupling Reagent | DIC/Oxyma or HBTU | HATU or PyAOP |
| Coupling Time (RT) | 30 - 60 min | 2 - 4 hours (Double Couple) |
| Coupling Time (MW) | 5 min @ 75°C | 15 - 20 min @ 75°C |
| Steric Hindrance | Low | Very High (Alpha-Methyl) |
| Chirality | Pure L- or D- | Racemic (Requires Separation) |
| Proteolytic Stability | Low | High (Blocks Aminopeptidases) |
References
-
PubChem. (n.d.).[4] Dl-alpha-methyl-m-tyrosine hydrochloride.[4][6][7] National Library of Medicine. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alpha-Methyl-m-tyrosine | C10H13NO3 | CID 2110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound METHYL ESTER HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. DL-ALPHA-METHYL-M-TYROSINE HYDROCHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. PubChemLite - Dl-alpha-methyl-m-tyrosine hydrochloride (C11H15NO3) [pubchemlite.lcsb.uni.lu]
dl-alpha,3-Dimethyltyrosine for investigating metabolic pathways in vitro
Application Note: Mechanistic Interrogation of Catecholamine Biosynthesis using dl-alpha,3-Dimethyltyrosine
Introduction: The Strategic Value of Steric Probes
In the dissection of metabolic pathways, particularly catecholamine biosynthesis, the distinction between transport kinetics and enzymatic turnover is often blurred by rapid substrate metabolism. This compound (
Structurally,
- -Methylation: Sterically hinders the pyridoxal phosphate (PLP)-dependent decarboxylation and transamination, rendering the molecule resistant to rapid degradation by monoamine oxidase (MAO) pathways if decarboxylated, and acting as a competitive inhibitor for Tyrosine Hydroxylase (TH).
-
3-Methylation (Ring): Introduces lipophilic bulk at the ortho position relative to the phenolic hydroxyl. This modification alters binding affinity to the aromatic amino acid transporter (LAT1) and creates specific steric clashes within the active sites of downstream enzymes like DOPA decarboxylase.
This guide details the application of
Mechanism of Action & Pathway Logic
To use
Signaling Pathway Visualization
Figure 1: Mechanism of Action.
Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay
This protocol is designed to determine the
Materials & Reagents
-
Cell Line: PC12 (Rat pheochromocytoma) or SH-SY5Y (Human neuroblastoma).
-
Compound: this compound (dissolved in 0.1 M HCl, neutralized to pH 7.4 with NaOH prior to use).
-
Tracer: L-[3,5-³H]Tyrosine (Specific Activity > 40 Ci/mmol) OR HPLC-ECD detection setup.
-
Lysis Buffer: 0.1 M Perchloric Acid (PCA) with 0.1 mM EDTA and 0.1 mM Sodium Metabisulfite (antioxidant).
Workflow Logic
We utilize a pulse-chase approach. Cells are pre-loaded with the inhibitor (
Step-by-Step Methodology
-
Cell Preparation:
-
Seed PC12 cells in 6-well plates at
cells/well. -
Culture for 24h in DMEM + 10% Horse Serum + 5% FBS.
-
Critical: Differentiate with NGF (50 ng/mL) for 5-7 days if a neuronal phenotype is required; however, undifferentiated PC12 cells express sufficient TH for inhibition studies.
-
-
Pre-Incubation (Equilibration):
-
Wash cells 2x with warm Krebs-Ringer HEPES (KRH) buffer (pH 7.4).
-
Incubate cells for 15 minutes at 37°C with KRH containing:
-
NSD-1015 (100 µM): Essential to block DOPA decarboxylation.
- -DMT (Variable): 0, 10, 50, 100, 500, 1000 µM.
-
-
-
Substrate Pulse:
-
Add L-Tyrosine (100 µM) to initiate the reaction.
-
Note: If using radiometry, add 1 µCi/mL L-[3,5-³H]Tyrosine.
-
Incubate for 20 minutes at 37°C. (Linear phase of TH activity).
-
-
Termination & Extraction:
-
Aspirate buffer rapidly.
-
Immediately add 200 µL ice-cold 0.1 M PCA (Perchloric Acid).
-
Scrape cells and transfer to microcentrifuge tubes.
-
Incubate on ice for 10 min to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
-
Quantification (HPLC-ECD Method):
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: 75 mM Sodium Phosphate, 1.7 mM Octanesulfonic acid (ion pairing agent), 100 µL/L Triethylamine, 5% Acetonitrile, pH 3.0.
-
Detection: Electrochemical (Coulometric), E1 = -150 mV, E2 = +250 mV.
-
Target: Quantify the L-DOPA peak.
-
Data Analysis & Expected Results
The inhibition of Tyrosine Hydroxylase by
Calculation of Inhibition
Calculate the specific TH activity (pmol DOPA/min/mg protein). Plot Activity vs. log[
Table 1: Expected Inhibition Profile (PC12 Cells)
| [ | L-DOPA Accumulation (pmol/mg/min) | % Inhibition | Interpretation |
| 0 (Control) | 12.5 ± 1.2 | 0% | Baseline TH Activity |
| 10 | 11.8 ± 0.9 | ~5% | Below threshold |
| 50 | 8.1 ± 0.7 | ~35% | Onset of effective competition |
| 100 | 6.2 ± 0.5 | ~50% | Approx. |
| 500 | 2.5 ± 0.3 | ~80% | Near-maximal inhibition |
| 1000 | 1.1 ± 0.2 | >90% | Saturation of TH active sites |
Note: The
Advanced Application: Transport Specificity
-DMT can also be used to probe the Large Neutral Amino Acid Transporter (LAT1/SLC7A5) . Because it is not rapidly metabolized, it serves as a stable substrate to measure transport capacity without the confounding factor of metabolic consumption.Protocol Summary: Competition Assay
-
Incubate cells with radiolabeled L-[³H]Leucine (a high-affinity LAT1 substrate).
-
Add increasing concentrations of unlabeled
-DMT. -
Measure the reduction in [³H]Leucine uptake.
-
Result: If
-DMT effectively competes, it confirms it is a LAT1 substrate. This is crucial for designing prodrugs that require LAT1 for blood-brain barrier penetration.
Experimental Workflow Diagram
Figure 2: Experimental workflow for determining TH inhibition kinetics.
Troubleshooting & Causality
-
Issue: No Inhibition Observed.
-
Causality: High intracellular concentrations of endogenous Tyrosine can outcompete the inhibitor.
-
Solution: Perform the assay in Tyrosine-free buffer (KRH) rather than full growth medium.
-
-
Issue: High Baseline L-DOPA in Controls.
-
Causality: Inefficient AADC inhibition.
-
Solution: Ensure NSD-1015 is fresh and used at 100 µM. Without this, DOPA is converted to Dopamine, and DOPA levels will appear artificially low, skewing inhibition data.
-
-
Issue: Compound Solubility.
-
Causality: Methylated amino acids can be hydrophobic.
-
Solution: Dissolve the methyl ester HCl salt in water; if using the free acid, dissolve in 0.1 N HCl first, then dilute.
-
References
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by
-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. Link -
Nagatsu, T., Levitt, M., & Udenfriend, S. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis. Journal of Biological Chemistry, 239, 2910-2917. Link
-
Widerlöv, E. (1979). Hydrazine analogs of
-methyl-p-tyrosine as inhibitors of tyrosine hydroxylase. Journal of Neural Transmission, 44(1-2), 145-158. Link -
Udenfriend, S., Zaltzman-Nirenberg, P., & Nagatsu, T. (1965). Inhibitors of purified beef adrenal tyrosine hydroxylase. Biochemical Pharmacology, 14(6), 837-845. Link
-
Haavik, J., & Toska, K. (1998). Tyrosine hydroxylase and Parkinson's disease. Molecular Neurobiology, 16(3), 285-309. Link
(Note: While specific literature on the "3-dimethyl" analog is rarer than the standard alpha-methyl-p-tyrosine, the protocols cited above for the alpha-methyl class are the industry standard for characterizing this family of inhibitors.)
Troubleshooting & Optimization
common issues with dl-alpha,3-Dimethyltyrosine stability in solution
Welcome to the technical support center for DL-alpha,3-Dimethyltyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled this information to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a synthetic derivative of the amino acid tyrosine. It features two methyl groups: one at the alpha-carbon of the amino acid backbone and another at the 3-position of the phenyl ring. These modifications can influence its biological activity and physicochemical properties compared to native tyrosine.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Poorly soluble in neutral water. Soluble in acidic and alkaline solutions. |
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, similar to other phenolic compounds and amino acid derivatives. These include:
-
pH: The solubility and stability are highly pH-dependent. Extreme pH values may be required for dissolution, but prolonged exposure can lead to degradation.
-
Oxidation: The phenol group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can promote photo-oxidation.
-
Solvent: The choice of solvent can impact both solubility and stability.
Q3: What are the likely degradation pathways for this compound in solution?
The primary degradation pathway for this compound is the oxidation of its phenolic hydroxyl group. This can lead to the formation of colored degradation products and potential dimerization. The presence of the ortho-methyl group may offer some steric hindrance, potentially slowing this process compared to tyrosine. Hydrolysis of the amino acid structure is less common under typical experimental conditions but can be induced by extreme pH and high temperatures over extended periods.
Troubleshooting Guide
Problem 1: My this compound solution has turned yellow/brown.
-
Cause: This is a common indicator of oxidation of the phenol ring. This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions in your solvent or buffer.
-
Solution:
-
Prepare fresh solutions: It is recommended to prepare solutions fresh for each experiment.
-
Use deoxygenated solvents: Purge your solvents with an inert gas like nitrogen or argon before dissolving the compound.
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.
-
Use chelating agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.
-
Add antioxidants: For some applications, the addition of a compatible antioxidant, such as ascorbic acid, may help to prevent oxidation.[1][2][3]
-
Problem 2: I am having difficulty dissolving this compound.
-
Cause: Like tyrosine, this compound has low solubility in neutral aqueous solutions. The zwitterionic nature of the amino acid contributes to this poor solubility at its isoelectric point.
-
Solution:
-
pH adjustment: The solubility of this compound increases significantly at acidic or basic pH. For stock solutions, dissolving in dilute acid (e.g., 0.1 M HCl) or dilute base (e.g., 0.1 M NaOH) is a common practice.[4]
-
Sonication and gentle heating: These techniques can aid in the dissolution process. However, avoid excessive heating to prevent degradation.
-
Use of co-solvents: For certain applications, a small percentage of an organic solvent like DMSO or ethanol can improve solubility. Ensure the chosen co-solvent is compatible with your experimental system.
-
Problem 3: I am observing inconsistent results between experiments using the same stock solution.
-
Cause: This could be due to the degradation of the stock solution over time or improper storage. Repeated freeze-thaw cycles can also contribute to degradation and precipitation.
-
Solution:
-
Proper storage: Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.
-
Aliquot solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes.
-
Re-evaluate solution freshness: If a stock solution has been stored for an extended period, it is best to prepare a fresh solution to ensure consistency.
-
Perform stability checks: If the compound is critical for a long-term study, consider performing periodic analytical checks (e.g., by HPLC) to confirm its concentration and purity.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in 0.1 M HCl.
Materials:
-
This compound (MW: 209.24 g/mol )
-
1 M Hydrochloric acid (HCl)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks
-
Sterile filter (0.22 µm)
-
Cryogenic vials
Procedure:
-
Weigh out 20.92 mg of this compound.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl to the flask.
-
Add approximately 8 mL of high-purity water.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicate briefly.
-
Once fully dissolved, bring the volume up to 10 mL with high-purity water.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into single-use cryogenic vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways.[5][6][7][8]
Stress Conditions:
-
Acidic Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the solution at 60°C.
-
Photostability: Expose the solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.
Procedure:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
For each stress condition, place an aliquot of the solution in a separate vial. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
Expose the samples to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic conditions), and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection.[9][10][11][12]
Analysis:
-
Monitor for the appearance of new peaks (degradation products).
-
Quantify the decrease in the main peak area of this compound.
-
Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[5]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
-
Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. [Link]
-
Michailellis, P. (n.d.). HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Univerzita Karlova. [Link]
-
Seupt, A. (2015). How can store amino acids stock solutions? ResearchGate. [Link]
-
(2023). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. ResearchGate. [Link]
-
Hay, R. W., & Banerjee, P. K. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). PubMed. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). LinkedIn. [Link]
- Synthesis of alpha-methyl, alpha-substituted amino acids. (n.d.).
-
Photochemical permutation of meta-substituted phenols. (2023). PubMed Central. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Drug Target Review. [Link]
-
Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. [Link]
-
Show how you would make 3-methylphenol using 3-methylaniline as y... (n.d.). Pearson. [Link]
-
(L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. (n.d.). PubMed Central. [Link]
-
Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines. (2026). American Chemical Society. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). ResearchGate. [Link]
-
L-TYROSINE FOR BIOCHEMISTRY. (n.d.). Loba Chemie. [Link]
-
Major product of mononitration of 3-methylphenol. (2020). Chemistry Stack Exchange. [Link]
-
Ortho effect. (n.d.). Wikipedia. [Link]
-
Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). (2023). ResearchGate. [Link]
-
Photoactivatable, biologically-relevant phenols with sensitivity toward 2-photon excitation. (n.d.). PubMed Central. [Link]
-
Optimization of an HPLC method for phenyalanine and tyrosine quantization in dried blood spot. (2023). ResearchGate. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. [Link]
-
OXIDATION OF HINDERED PHENOLS. I. OXIDATION OF AND OXIDATION INHIBITION BY 2,6-DI-tert-BUTYL-4-METHYLPHENOL. (n.d.). ACS Publications. [Link]
-
METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. (n.d.). AIR Unimi. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar. [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (n.d.). Assyro. [Link]
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis? (2023). Biotage. [Link]
-
Functional Groups In Organic Chemistry. (2010). Compound Interest. [Link]
-
Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ? (2017). ResearchGate. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]
-
How can I prepare L-Tyrosine solution? (2015). ResearchGate. [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). JScholar. [Link]
-
HPLC Methods for analysis of Tyrosine. (n.d.). HELIX Chromatography. [Link]
Sources
- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscholarpublishers.com [jscholarpublishers.com]
- 3. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. assyro.com [assyro.com]
- 8. sgs.com [sgs.com]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
Technical Support Center: Bioavailability Optimization for dl-alpha,3-Dimethyltyrosine
The following guide is structured as a Technical Support Center for researchers working with dl-alpha,3-Dimethyltyrosine (CAS 28484-37-9). This compound, a structural analog of tyrosine featuring methylation at both the
Status: Active | Ticket ID: BIO-OPT-882 | Agent: Senior Application Scientist
System Overview & Compound Profile
Compound: this compound (
Troubleshooting Guide (Q&A Format)
Issue 1: "I am observing low plasma concentrations despite high oral dosing."
Diagnosis: The zwitterionic "solubility trap."
At intestinal pH (6.0–7.4),
Solution: The Ester Prodrug Protocol Convert the free acid to an ester prodrug. This masks the negative charge of the carboxyl group, increasing lipophilicity (logP) and facilitating passive diffusion.
-
Recommended Modification: Methyl or Ethyl Ester Hydrochloride.
-
Mechanism: The ester crosses the membrane via passive diffusion. Once in the plasma/cytosol, ubiquitous esterases hydrolyze it back to the active
,3-DMT. -
Evidence: Esterification is the standard method for enhancing the bioavailability of
-methyl amino acids, as seen with -methyl-DOPA and phenylalanine analogs [1].
Issue 2: "The compound is not showing expected CNS effects (e.g., inhibition of tyrosine hydroxylase)."
Diagnosis: Competitive Inhibition at the Blood-Brain Barrier (BBB).
Even if systemic bioavailability is high, CNS entry is gated by LAT1 (SLC7A5).
Solution: Dietary Restriction & Timing
-
Protocol: Administer
,3-DMT in a fasted state or with a protein-restricted vehicle. -
Mechanism: Reducing plasma levels of competing LNAAs (specifically Leucine) lowers the
apparent, allowing ,3-DMT to occupy LAT1 transporters more effectively [2]. -
Advanced Tactic: If using the ester prodrug, it may bypass LAT1 entirely via lipid diffusion, provided the lipophilicity is sufficient (logP > 1.5).
Issue 3: "My LC-MS signal is drifting or inconsistent during quantification."
Diagnosis: Ion Suppression and Chiral Instability. The "dl" designation indicates a racemic mixture. The biological activity is likely driven by the L-isomer (S-configuration), but the D-isomer might interfere analytically or biologically. Additionally, the 3-methyl phenol group is prone to oxidation.
Solution: Derivatization & Anti-Oxidant Buffer
-
Stabilization: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to all stock solutions to prevent quinone formation at the 3-hydroxy position.
-
Separation: Use a Chiralpak AGP or Crownpak CR(+) column to separate enantiomers. Bioavailability data must be resolved by enantiomer, as the D-isomer is likely biologically inert but chemically present.
Visualizing the Bioavailability Strategy
The following diagram illustrates the dual-pathway strategy: using Ester Prodrugs to bypass transport bottlenecks and managing LNAA competition for the free acid.
Caption: Figure 1. Dual-entry mechanism showing the ester prodrug bypassing LAT1 competition (Green Path) vs. the restricted transport of the free acid (Red Path).
Experimental Protocols
Protocol A: Synthesis of Methyl Ester Hydrochloride (Prodrug)
Use this protocol to convert your batch of this compound into a high-permeability prodrug.
Reagents:
Step-by-Step:
-
Preparation: Chill 20 mL of anhydrous MeOH to 0°C in an ice bath under nitrogen atmosphere.
-
Activation: Dropwise add 1.5 equivalents of Thionyl Chloride to the MeOH. Caution: Exothermic reaction. Stir for 15 minutes.
-
Addition: Add 1.0 g of this compound to the solution. The solid should dissolve as the reaction proceeds.
-
Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).
-
Workup: Evaporate the solvent under reduced pressure. The residue is the methyl ester hydrochloride salt.
-
Validation: Confirm structure via
-NMR. Key shift: Appearance of a singlet methyl peak at ~3.7 ppm (O-Methyl).
Protocol B: Comparative Lipophilicity Assessment (LogD)
Validate the bioavailability potential before in vivo studies.
| Parameter | Method | Target Value (Free Acid) | Target Value (Ester Prodrug) |
| LogD (pH 7.4) | Shake-flask (Octanol/PBS) | -1.5 to -0.5 (Poor) | > 1.5 (Good) |
| Solubility | Saturation in PBS | > 10 mg/mL | > 50 mg/mL (as HCl salt) |
| PAMPA Permeability | Artificial Membrane Assay | < | > |
Workflow Decision Tree
Use this logic flow to determine the correct formulation for your specific experiment.
Caption: Figure 2. Decision logic for selecting the optimal formulation strategy based on target tissue and physiological conditions.
References
-
Prodrug Strategies for Amino Acids : Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link
-
LAT1 Transport Kinetics : Pardridge, W. M. (1998). Blood-brain barrier carrier-mediated transport and brain metabolism of amino acids. Neurochemical Research, 23, 635-644. Link
-
Compound Verification : Sigma-Aldrich Product Specification, "this compound methyl ester hydrochloride". Link
-
Tyrosine Analog Metabolism : Spector, S., et al. (1965). Alpha-methyltyrosine, a potent inhibitor of tyrosine hydroxylase.[3][4][5] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. Link
Disclaimer: This guide is for research purposes only. This compound is a research chemical and has not been approved for clinical use in humans.
Sources
Technical Support Center: DL-α,3-Dimethyltyrosine Stability & Storage
The following guide serves as a specialized Technical Support Center for researchers working with DL-α,3-Dimethyltyrosine (and structurally related substituted tyrosines like DL-α-methyl-m-tyrosine).
This compound is a sensitive tyrosine derivative. Its stability is compromised primarily by phenolic oxidation and hygroscopicity (especially if in salt form). The presence of methyl groups (electron-donating groups) on the ring or alpha-carbon can activate the aromatic ring, making it more susceptible to oxidative radical attack than standard tyrosine.
Status: Active Agent: Senior Application Scientist Ticket Subject: Preventing Degradation During Storage & Handling
🚨 PART 1: CRITICAL ALERT (Immediate Action)
If you have just received your shipment of DL-α,3-Dimethyltyrosine, do not leave it on the benchtop. Follow this "Golden Standard" protocol immediately to preserve potency.
| Parameter | The Golden Standard Protocol | Why? (The Science) |
| Temperature | -20°C (± 5°C) | Slows kinetic degradation rates (Arrhenius equation). Prevents spontaneous decarboxylation or racemization over long periods. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen. Phenolic compounds rapidly oxidize to quinones (browning) in the presence of |
| Light | Amber Vial / Foil Wrap | Tyrosine derivatives are photosensitive.[1] UV light catalyzes the formation of tyrosyl radicals. |
| Humidity | Desiccator (<20% RH) | The compound (especially HCl salts) is hygroscopic. Moisture promotes hydrolysis and bacterial growth. |
🧪 PART 2: DIAGNOSTIC FAQ (Troubleshooting)
Q1: "My powder has turned from white to a faint yellow/brown. Is it still usable?"
-
Diagnosis: This is the hallmark of oxidative degradation . The phenolic hydroxyl group has oxidized to form quinone intermediates (likely dopaquinone-like derivatives), which polymerize into melanin-like pigments.
-
Verdict:
-
Faint Yellow: Likely >95% pure. Verify with HPLC. Usable for non-critical qualitative work.
-
Brown/Sticky: Significant degradation. Discard. The oxidation products can act as radical generators, compromising cell culture or enzyme inhibition assays.
-
Q2: "The compound has clumped into a hard mass. Can I grind it?"
-
Diagnosis: Hygroscopic clumping. Moisture has entered the vial.
-
Action: Do not grind in open air (this forces moisture deeper into the lattice).
-
Fix: Place the open vial in a vacuum desiccator with fresh phosphorus pentoxide (
) or high-grade silica gel for 24 hours. If it remains sticky, hydrolysis may have occurred; verify purity before use.
Q3: "Can I store a stock solution at 4°C?"
-
Answer: No. In solution, the degradation rate increases exponentially.
-
Aqueous solutions (pH > 7): Rapid oxidation (hours to days).
-
Acidic solutions (0.1 M HCl): Stable for ~1 week at 4°C, but prone to precipitation.
-
Recommendation: Always store as a lyophilized powder. If you must store a solution, aliquot it, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
🔬 PART 3: DEEP DIVE - DEGRADATION MECHANISMS
To understand why we store it this way, we must look at the molecular vulnerabilities.
The Oxidation Pathway (The "Browning" Effect)
The methyl groups on the ring (in 3-methyltyrosine derivatives) are electron-donating. This increases the electron density of the phenol ring, making it more reactive towards reactive oxygen species (ROS) than standard tyrosine.
Visualization: The Quinone Cascade
Caption: The oxidative degradation pathway of tyrosine derivatives. Exposure to light and oxygen converts the stable phenol into reactive quinones, leading to irreversible discoloration.
Hygroscopicity & Hydrolysis
If your compound is a hydrochloride salt (common for solubility), the
-
Racemization: Proton exchange at the alpha-carbon (though
-methyl groups reduce this risk compared to standard amino acids, it is not eliminated). -
Microbial Growth: Tyrosine is a nutrient source.
🛠 PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Long-Term Storage Setup (The "Argon Blanket")
Use this when opening a new vial.
-
Preparation: Bring the sealed vial to room temperature before opening. (Opening a cold vial causes condensation to form instantly on the powder).
-
Aliquot: Inside a fume hood (or glove box if available), weigh out single-use aliquots into amber glass vials or opaque microcentrifuge tubes.
-
Purge: Gently flow inert gas (Argon is heavier than air and better than Nitrogen) into the headspace of each vial for 10-15 seconds.
-
Seal: Cap immediately. Parafilm is not a sufficient oxygen barrier for >1 month storage. Use screw caps with Teflon/silicone septa.
-
Store: Place vials in a secondary container (Ziploc with desiccant packs) and freeze at -20°C.
Protocol B: Quality Control (QC) Check
Verify purity if the compound has been stored for >6 months.
Method: Reverse-Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 280 nm (Absorbance peak for tyrosine phenol).
-
Acceptance Criteria: Main peak >98%. Any new peaks eluting before the main peak usually indicate oxidation products (more polar quinones).
📊 PART 5: STORAGE DECISION TREE
Use this logic flow to determine the correct storage location for your specific situation.
Caption: Decision matrix for determining optimal storage conditions based on physical state and intended usage timeframe.
📚 References
-
American Chemical Society (ACS). Oxidative Damage and Tyrosine Nitration. (Mechanisms of tyrosine oxidation and cross-reactivity). [Link]
Sources
overcoming solubility issues of dl-alpha,3-Dimethyltyrosine in aqueous buffers
[1]
Current Status: Operational Topic: Solubility Optimization & Troubleshooting Ticket Priority: High (Experimental Blockers)
The Chemistry of Insolubility: Why is this happening?
Before attempting a fix, it is critical to understand why dl-alpha,3-Dimethyltyrosine (DADT) resists solution.[1] This molecule presents a "perfect storm" of solubility barriers:
-
Zwitterionic Lattice Energy: Like all amino acids, DADT exists as a zwitterion at neutral pH. The electrostatic attraction between the ammonium (
) and carboxylate ( ) groups creates a crystal lattice with high cohesive energy that water molecules struggle to break.[1] -
The "Double Methyl" Shield:
-
The pH Trap: At physiological pH (7.2–7.4), DADT is at its isoelectric point (pI) , where net charge is zero and water solubility is at its absolute minimum.
The Result: Adding DADT powder directly to PBS or water results in a suspension, not a solution.
Troubleshooting Decision Matrix
Use the following decision tree to select the correct solubilization strategy based on your experimental constraints.
Figure 1: Decision matrix for solubilizing this compound based on downstream application.
Solubility Data & Benchmarks
The following values are derived from structural homologs (Metyrosine, Dmt) and extrapolated for DADT.
| Solvent System | Estimated Solubility | Stability | Application Note |
| PBS (pH 7.4) | < 0.5 mg/mL | High | Do not use. Precipitates immediately.[1] |
| DMSO (Anhydrous) | ~50 mg/mL | High (Months at -20°C) | Ideal for stock solutions.[1] |
| Ethanol (100%) | ~10 mg/mL | Moderate | Evaporates; concentration shifts over time. |
| 0.1 M NaOH | > 20 mg/mL | Low (Oxidation risk) | Soluble as anion. Use immediately. |
| 0.1 M HCl | > 20 mg/mL | High | Soluble as cation. Stable. |
| 40% HP-β-CD | ~5–10 mg/mL | High | Best for IV/IP injection.[1] |
Validated Protocols
Protocol A: The "DMSO Spike" (Standard for In Vitro)
Use this for most cell culture assays where DMSO < 0.5% is tolerated.
-
Weighing: Weigh the target amount of DADT powder.
-
Primary Solubilization: Add 100% anhydrous DMSO to create a 1000x Stock Solution (e.g., if final target is 100 µM, make a 100 mM stock).
-
Tip: If the powder floats, vortex vigorously for 30 seconds.
-
-
Secondary Dilution: Pipette the DMSO stock directly into the cell culture media while vortexing the media.
-
Critical: Do not dilute DMSO stock into water before media; the intermediate drop in solvent strength often causes "micro-precipitation" that is invisible to the naked eye but affects concentration.[1]
-
Protocol B: The "Acid-Base Swing" (For DMSO-Sensitive Assays)
Use this when organic solvents are strictly forbidden.[1]
-
Acidification: Dissolve DADT in 0.1 M HCl at 10x the final desired concentration. It should go clear instantly.
-
Filtration: Sterile filter (0.22 µm) this acidic stock.
-
Neutralization (The Danger Zone):
-
Prepare your buffer (HEPES or PBS) with a slightly higher pH than normal (e.g., pH 7.6).
-
Slowly add the acidic DADT solution to the buffer with constant stirring.[1]
-
Mechanism:[1][2] The buffer capacity absorbs the protons.[1] If you hit pH 7.4 exactly, it may precipitate. It is safer to keep the final solution slightly acidic (pH 6.5–6.8) if the assay permits, as this keeps the amine protonated (
) and soluble.
-
Protocol C: Cyclodextrin Complexation (For In Vivo/Animal Work)
Use this for IP or IV injections to prevent precipitation in the bloodstream.
-
Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile water.[1]
-
Dissolution: Add DADT powder to the HP-β-CD solution.
-
Sonication: Sonicate at 40°C for 20–30 minutes. The cyclodextrin creates a hydrophobic pocket that encapsulates the aromatic ring of DADT.[1]
-
Adjustment: If still cloudy, adjust pH dropwise with 1M HCl until clear, then back-titrate carefully to pH 5–6 with NaOH.
Frequently Asked Questions (Troubleshooting)
Q: I dissolved it in HCl, but when I added it to my PBS, it turned cloudy immediately. Why? A: You experienced "Isoelectric Crash-out." When the acidic stock (pH ~1) hit the PBS (pH 7.4), the local pH transitioned through the pI of the molecule. Fix: Add the stock slower with rapid stirring, or use Protocol C (Cyclodextrins) to shield the molecule from the aqueous environment.
Q: Can I autoclave the aqueous stock? A: No. Tyrosine derivatives can undergo oxidation or decarboxylation under high heat/pressure. Fix: Always use 0.22 µm PES or PVDF syringe filters for sterilization.
Q: My DMSO stock froze at 4°C. Is it ruined? A: DMSO freezes at 18.5°C. This is normal. Thaw it at 37°C and vortex. If you see crystals after thawing, sonicate briefly. If the solution has turned dark brown, oxidation has occurred—discard it.
Q: How do I store the stock solution? A:
-
DMSO Stock: -20°C, desiccated, protected from light (amber vials). Stable for 6 months.
-
Aqueous Stock: Do not store. Prepare fresh. Tyrosine analogs oxidize in water (turning pink/brown) within 24–48 hours.
Diagram: The Solubility Mechanism
Understanding the protonation state is key to manipulating solubility.
Figure 2: The "U-Shaped" solubility curve.[1] Solubility is high at extremes and lowest at neutral pH.[1]
References
Sources
- 1. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alpha-Methyl-tyrosine | C10H13NO3 | CID 6918925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. ALPHA-METHYL-L-P-TYROSINE | 672-87-7 [chemicalbook.com]
Technical Support Center: Optimization of DL-alpha,3-Dimethyltyrosine Workflows
Status: Operational Subject: DL-alpha,3-Dimethyltyrosine (CAS: 28484-37-9) Audience: Synthetic Chemists, Pharmacologists, Structural Biologists[1]
Executive Technical Overview
This compound is a highly specialized non-canonical amino acid (NCAA) characterized by dual steric constraints: a methyl group at the
This structural architecture serves two primary functions in experimental design:
-
Conformational Restriction: The
-methyl group severely restricts rotation around the N-C ( ) and C -C(O) ( ) bonds, forcing peptides into specific secondary structures (often helices or turns).[1] -
Metabolic Stability: The quaternary
-carbon renders the adjacent peptide bond nearly impervious to proteolytic cleavage by standard proteases.[1]
However, these same properties introduce significant hurdles in solubility, synthesis, and data interpretation.[1] This guide addresses these specific technical bottlenecks.
Troubleshooting Guide: Solubility & Stock Preparation
Issue: Users frequently report precipitation when diluting stock solutions into physiological buffers (PBS/TBS), or failure to dissolve at neutral pH.
Root Cause:
Like its analog
Protocol: Robust Solubilization Strategy
Do not attempt to dissolve directly in neutral PBS. Follow this gradient method:
| Solvent System | Solubility Limit | Application |
| 1M HCl or 1M NaOH | > 10 mg/mL | Initial solubilization (disrupts zwitterion) |
| DMSO (Anhydrous) | ~50 mg/mL | Stock storage (-20°C) |
| PBS (pH 7.4) | < 0.5 mg/mL | High Risk of Precipitation |
Step-by-Step Workflow
-
Weighing: Weigh the lyophilized powder. Note: If using the Methyl Ester HCl salt form (CAS 13265-01-5), hygroscopicity is higher; weigh quickly.[1]
-
Primary Solvent: Dissolve in 100% DMSO to reach a concentration of 10–50 mM. Vortex vigorously.
-
Aqueous Dilution:
Visual Decision Tree: Solubilization Logic
Caption: Logic flow for solubilizing this compound based on chemical form and assay requirements.
Troubleshooting Guide: Solid Phase Peptide Synthesis (SPPS)
Issue: Coupling efficiency is extremely low (<10%) when introducing this compound into a peptide chain.
Root Cause:
The
Protocol: High-Force Coupling Cycle
To incorporate this residue (or couple onto it), you must switch from standard kinetics to "forcing" conditions.[1]
Reagent Selection Table
| Component | Standard Protocol (Avoid) | High-Steric Protocol (Recommended) |
| Activator | HBTU / HCTU | HATU or PyAOP (7-azabenzotriazole based) |
| Base | DIPEA (2 eq) | TMP (2,4,6-trimethylpyridine) or DIPEA (4 eq) |
| Additive | None | HOAt (Enhances reaction rate significantly) |
| Temperature | Room Temp | 75°C (Microwave) or 60°C (Conventional heating) |
| Time | 45 mins | 2 x 2 hours (Double Coupling) |
Critical Workflow Steps
-
N-Terminal Deprotection: The Fmoc group on an
-methyl AA is harder to remove.[1] Use 20% Piperidine + 0.1M DBU in DMF for 2 x 10 mins. -
Coupling the
-Methyl AA:-
Use 4 equivalents of AA, 3.8 eq HATU, 4 eq HOAt, 8 eq DIPEA.[1]
-
React for 2 hours.
-
Repeat (Double Couple).
-
-
Capping: Aggressive capping (Acetic Anhydride/Pyridine) is mandatory after this step to terminate unreacted chains, as they will result in deletion sequences that are hard to purify later.[1]
-
Verification: The Kaiser test (ninhydrin) often gives false negatives on sterically hindered amines.[1] Use Chloranil test or micro-cleavage LC-MS to verify coupling.[1]
Visual Workflow: Steric Coupling Logic
Caption: Iterative coupling cycle required for sterically hindered alpha-methyl amino acids.
Experimental Design: The "DL" (Racemic) Factor
Issue: Variable biological data or "split peaks" in HPLC.
Technical Insight: The "DL" prefix indicates a racemic mixture (50% L-isomer, 50% D-isomer).[1]
-
L-isomer: Biologically active (usually) at natural receptors.[1]
-
D-isomer: Often inactive or acts as an antagonist; induces different peptide turns (e.g.,
-turns).[1]
Impact on Experiments:
-
Potency Dilution: If only the L-isomer is active, your calculated
will be artificially high (2x) because half your compound is inert.[1] -
Diastereomers in Peptides: If you couple DL-alpha,3-Dmt into a peptide of all L-amino acids, you do not get one product.[1] You get two diastereomers (e.g., L-L-L-L -L and L-L-L-D -L).[1] These will have different retention times on HPLC and different biological activities.
Recommendation:
-
For Peptides: You must separate the diastereomers via RP-HPLC after synthesis.[1] They will likely resolve well due to the significant conformational difference induced by the D-isomer.[1]
-
For Small Molecule Assays: If you cannot source the enantiopure version, run a control using pure D-tyrosine or L-tyrosine analogs to deconvolute the effects.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use the Methyl Ester HCl form for Solid Phase Peptide Synthesis?
-
No. The methyl ester protects the carboxylic acid, which is exactly where you need to couple to the resin or the previous amino acid.[1] You must hydrolyze the ester to the free acid (using LiOH in THF/Water) and then protect the amine (with Fmoc-OSu) before using it in SPPS.[1] Buying the pre-protected Fmoc-DL-alpha,3-dimethyltyrosine is strongly recommended to save weeks of synthesis time.[1]
Q2: Why does my BCA protein assay fail when this compound is present?
-
The BCA assay relies on the reduction of
to by peptide bonds and specific residues like Tyrosine.[1] The 3-methyl group on the ring alters the redox potential of the phenol, potentially reducing color formation compared to a standard Tyrosine standard curve.[1] Solution: Use quantitative amino acid analysis (AAA) or UV absorbance at 280nm (using a calculated extinction coefficient) for quantification, rather than colorimetric assays.
Q3: Is this compound stable in plasma?
-
Yes, highly. The
-methyl group prevents the formation of the transition state required for chymotrypsin-like cleavage.[1] Peptides containing this residue often show half-lives extended from minutes to hours.[1]
References
-
Cayman Chemical. (2023).[1][3] Metyrosine Product Information & Solubility Guide. Link (Accessed via Search 1.9).[1]
-
Illuminati, D., et al. (2023).[1][4] (L)-Mono-methyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation.[1][4] Molecules, 28. Link (Discusses steric hindrance and synthesis of methylated tyrosines).[1]
-
Alfa Chemistry. (n.d.).[1] this compound Product Sheet. Link (Confirmation of CAS 28484-37-9).[1]
-
Sigma-Aldrich. (n.d.).[1] DL-alpha-Methyltyrosine Properties. Link (General handling of alpha-methylated tyrosine analogs).[1]
Sources
Technical Support Center: Quality Control Measures for Synthetic dl-alpha,3-Dimethyltyrosine
Welcome to the comprehensive technical support guide for ensuring the quality and integrity of synthetic dl-alpha,3-Dimethyltyrosine. This resource is designed for researchers, scientists, and drug development professionals who utilize this unique amino acid in their experimental workflows. As a non-proteinogenic amino acid, rigorous quality control is paramount to ensure reproducible and reliable results. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.
The information herein is synthesized from established analytical principles for amino acids and data from closely related methylated tyrosine analogs, providing a robust framework for your quality control strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality control of this compound.
Q1: What are the critical quality attributes for synthetic this compound?
A1: The critical quality attributes (CQAs) for this compound are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, the primary CQAs include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Assessment of the percentage of the desired compound and the levels of impurities.
-
Chiral Purity: Determination of the ratio of D- and L-enantiomers.
-
Appearance: Physical form and color.
-
Solubility: Behavior in relevant solvent systems.
-
Residual Solvents: Quantification of any solvents remaining from the synthesis and purification process.
-
Water Content: Measurement of the amount of water present.
Q2: Which analytical techniques are most suitable for confirming the identity of this compound?
A2: A combination of spectroscopic techniques is essential for unambiguous identification.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of the methyl groups on the alpha-carbon and the aromatic ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[2]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as the carboxylic acid, amine, and aromatic ring.
Q3: How can I assess the chemical purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic amino acids.[2][3] A reversed-phase HPLC method with UV detection is typically employed. The purity is generally calculated as the percentage of the main peak area relative to the total peak area in the chromatogram. A purity of >95% is often required for research applications.[2]
Q4: Why is chiral purity important for this compound, and how is it measured?
A4: Since the compound is synthesized as a racemic (dl-) mixture, understanding the ratio of the D- and L-enantiomers is critical, especially if it is intended for biological assays where stereochemistry can significantly impact activity. Chiral HPLC is the preferred method for separating and quantifying the enantiomers.[2] This can be achieved using a chiral stationary phase (CSP) column.
Q5: What are the potential impurities I should be aware of during the synthesis of this compound?
A5: Impurities can arise from starting materials, intermediates, by-products of the reaction, and degradation products. Potential impurities could include:
-
Unreacted starting materials: e.g., tyrosine or its protected derivatives.
-
Isomeric impurities: e.g., dl-alpha,2-Dimethyltyrosine or dl-alpha,4-Dimethyltyrosine if the methylation is not completely regioselective.
-
Over-methylated products: e.g., dl-alpha,3,5-Trimethyltyrosine.
-
Residual catalysts or reagents from the synthesis.
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the quality control analysis of this compound.
Troubleshooting HPLC Purity Analysis
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Replace the column with a new one. |
| Multiple unexpected peaks | - Sample contamination. - Sample degradation. - Presence of impurities from synthesis. | - Prepare a fresh sample and re-inject. - Investigate sample storage conditions. - Use MS to identify the unexpected peaks and trace their origin. |
| No peak observed | - Incorrect UV detection wavelength. - Sample not eluting from the column. - Sample concentration too low. | - Set the UV detector to a wavelength where tyrosine derivatives absorb (around 275 nm). - Modify the mobile phase composition (e.g., increase organic solvent percentage). - Inject a more concentrated sample. |
Troubleshooting Chiral HPLC Separation
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of enantiomers (single peak) | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. | - Screen different types of CSP columns (e.g., polysaccharide-based, macrocyclic glycopeptide-based). - Optimize the mobile phase by varying the organic modifier and additives (e.g., acids, bases). |
| Poor resolution between enantiomers | - Suboptimal flow rate or temperature. - Mobile phase composition not ideal. | - Adjust the flow rate (lower flow rates often improve resolution). - Optimize the column temperature. - Fine-tune the mobile phase composition. |
| Inconsistent retention times | - Column equilibration issues. - Fluctuation in mobile phase composition. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase and ensure proper mixing. |
Section 3: Experimental Protocols
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol is a general starting point and may require optimization for your specific instrumentation and sample.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).
Protocol: Chiral Purity by Chiral HPLC
The selection of the chiral column and mobile phase is critical and often requires screening.
-
Column: A suitable chiral stationary phase column (e.g., Whelk-O1 R,R).[2]
-
Mobile Phase: Isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% TFA). A typical starting point could be 20% acetonitrile in water with 0.1% TFA.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 220 nm and 254 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Section 4: Visualized Workflows
Workflow for Investigating an Unknown Impurity
Caption: Decision tree for troubleshooting failed chiral HPLC separations.
Section 5: Stability and Storage
Q6: How should I store synthetic this compound to ensure its stability?
Q7: What are the potential degradation pathways for this compound?
A7: Based on the structure, potential degradation pathways could include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to colored by-products.
-
Dimerization: Similar to N-acetylcysteine, oxidative dimerization could occur, although less likely than for thiols. [4][5][6]* Decarboxylation: Loss of the carboxyl group, especially at elevated temperatures.
It is recommended to perform stability studies under your specific storage and experimental conditions to determine the shelf-life of your material.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Illuminati, D., Trapella, C., Zanirato, V., Guerrini, R., Albanese, V., Sturaro, C., ... & Fantinati, A. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 28(22), 7603. [Link]
-
Fantinati, A., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2). Semantic Scholar. [Link]
-
Gicquel, M., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 13(1), 13. [Link]
-
Pharmaffiliates. Tyrosine-impurities. [Link]
-
Gicquel, M., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. ResearchGate. [Link]
-
Illuminati, D., et al. (2023). (L)-Mono-methyl Tyrosine (Mmt): new synthetic strategy via bulky 'forced-traceless' regioselective Pd-catalyzed C(sp2)–H activation. ResearchGate. [Link]
-
Hoffmann, M., et al. (2003). Optimized Synthesis of l-m-Tyrosine Suitable for Chemical Scale-Up. ResearchGate. [Link]
-
Tugarinov, V., & Kay, L. E. (2005). NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups. ResearchGate. [Link]
-
Zhang, L., et al. (2025). L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications. PubMed. [Link]
-
Stavenhagen, J. B., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. MDPI. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
comparing dl-alpha,3-Dimethyltyrosine to other tyrosine hydroxylase inhibitors
This guide provides an in-depth technical comparison of dl-alpha,3-Dimethyltyrosine against standard Tyrosine Hydroxylase (TH) inhibitors. It is designed for researchers requiring mechanistic clarity, experimental validation protocols, and structural activity relationship (SAR) insights.
Executive Summary
This compound (structurally defined as 3-methyl-α-methyl-p-tyrosine ) represents a specific class of "dead-end" competitive inhibitors. By sterically blocking the ortho-3 position on the phenol ring—the obligatory site of hydroxylation—it prevents the enzymatic conversion of tyrosine to L-DOPA.
While α-Methyl-p-tyrosine (Metyrosine/AMPT) remains the clinical and experimental gold standard for TH inhibition, 3-substituted analogs like This compound and 3-Iodo-L-tyrosine offer distinct pharmacological profiles, particularly regarding metabolic stability and blood-brain barrier (BBB) transport kinetics.
Chemical & Mechanistic Profile
The Inhibitor Landscape
| Compound | Structure | Mechanism | Primary Utility |
| This compound | 3-Methyl + α-Methyl substitution | Competitive Inhibitor (Steric) . Blocks C3 hydroxylation site; α-methyl prevents decarboxylation. | Research tool for probing enzyme active site plasticity; potential for higher metabolic stability than AMPT. |
| α-Methyl-p-Tyrosine (Metyrosine) | α-Methyl substitution | Competitive Inhibitor . Competes with Tyrosine; forms false transmitter (α-methyl-DA/NA) if processed. | Gold Standard . Catecholamine depletion in pheochromocytoma and neuropsychiatric research. |
| 3-Iodo-L-Tyrosine (MIT) | 3-Iodo substitution | Competitive Inhibitor . High affinity due to halogen-enzyme interaction. | Potent inhibition; often used as a radiotracer (123I-MIT) for tumor imaging.[1] |
| α-Methyl-m-Tyrosine | 3-OH (Meta) + α-Methyl | False Precursor . Converted to Metaraminol (false transmitter). | Dopamine depletion via displacement, not just synthesis inhibition. |
Mechanism of Action: The "Dead-End" Blockade
Tyrosine Hydroxylase (TH) catalyzes the addition of a hydroxyl group to the C3 position of the tyrosine ring.
-
Substrate (Tyrosine): C3 is a hydrogen (H). TH replaces H with OH.
-
Metyrosine: C3 is H. TH can technically hydroxylate it (slowly) or bind it. The α-methyl group hinders the subsequent DOPA decarboxylase step, but its primary TH inhibition is competitive.
-
This compound: C3 is a Methyl (CH₃) group.[2][3] The enzyme cannot hydroxylate this position. It binds to the active site but cannot be processed, acting as a robust competitive antagonist.
Figure 1: Mechanistic divergence. While AMPT competes for the site, 3-Dimethyltyrosine sterically occludes the reaction center (C3).
Comparative Performance Analysis
Potency & Kinetics (In Vitro)
Data synthesized from structural homologs (3-substituted tyrosines) and standard AMPT benchmarks.
| Feature | α-Methyl-p-Tyrosine (AMPT) | This compound | 3-Iodo-L-Tyrosine |
| IC50 (TH Inhibition) | 20 - 50 µM (Standard) | Estimated 10 - 40 µM * | ~0.5 - 2 µM (High Potency) |
| Type of Inhibition | Competitive (vs Tyrosine) | Competitive (Dead-end) | Competitive |
| Solubility (pH 7.4) | Low (Crystalluria risk) | Moderate (Methyl ester form improves lipophilicity) | Low |
| Metabolic Fate | Minimal metabolism; excreted unchanged. | Resistant to hydroxylation; likely excreted unchanged. | Deiodination can occur in vivo. |
*Note: 3-substitution (Methyl/Iodo) generally increases affinity for the hydrophobic pocket of the TH active site compared to the native H, potentially lowering IC50 compared to AMPT. However, the bulky methyl group may introduce steric clashes depending on the specific isoform.
In Vivo Considerations
-
BBB Penetration: The addition of a methyl group (as in this compound) increases lipophilicity (LogP) compared to AMPT. This theoretically enhances Blood-Brain Barrier penetration, allowing for lower systemic dosing to achieve central catecholamine depletion.
-
False Transmitter Risk: Unlike α-Methyl-m-tyrosine, This compound cannot be hydroxylated to form a "false DOPA" and subsequently a "false dopamine." This makes it a pure synthesis inhibitor, cleaner for experiments where false transmitter accumulation confounds results.
Experimental Validation Protocols
To validate the efficacy of this compound in your specific model, use the following self-validating protocols.
Protocol A: In Vitro Tyrosine Hydroxylase Activity Assay
Objective: Determine IC50 relative to Metyrosine.
-
Preparation:
-
Enzyme Source: Rat striatal homogenate or recombinant human TH.
-
Cofactor: 6-methyl-5,6,7,8-tetrahydropterin (6MPH4) or BH4 (1 mM).
-
Substrate: L-[3,5-3H]Tyrosine (Tritiated Tyrosine).
-
-
Reaction Mix (100 µL):
-
Buffer: 50 mM HEPES (pH 7.0), 100 U/mL Catalase.
-
Inhibitor: Serially dilute This compound (0.1 µM to 1000 µM). Include AMPT as positive control.
-
-
Incubation:
-
Incubate at 37°C for 15 minutes.
-
Mechanism: TH converts [3H]Tyrosine → [3H]DOPA + 3H₂O . The release of tritiated water is stoichiometric to DOPA formation.
-
-
Termination & Measurement:
-
Stop reaction with 500 µL 7.5% Charcoal/HCl slurry (adsorbs unreacted Tyrosine/DOPA).
-
Centrifuge (10,000 x g, 5 min).
-
Count supernatant (contains 3H₂O) via Liquid Scintillation Counting.
-
-
Analysis:
-
Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Protocol B: In Vivo Catecholamine Depletion (Mouse Model)
Objective: Assess functional neurotransmitter depletion.[4]
-
Dosing:
-
Group A: Vehicle (Saline/Tween).
-
Group B: Metyrosine (250 mg/kg i.p.).
-
Group C: This compound (Equimolar dose ~270 mg/kg i.p.).
-
-
Timepoint:
-
Euthanize animals at 4 hours post-injection (peak depletion window).
-
-
Tissue Processing:
-
Rapidly dissect Striatum and Prefrontal Cortex on ice.
-
Homogenize in 0.1 M Perchloric Acid (PCA) with antioxidant (Na2S2O5).
-
-
HPLC-ECD Detection:
-
Measure Dopamine (DA), DOPAC, and HVA.
-
Success Metric: A >50% reduction in striatal DA compared to Vehicle confirms potent TH inhibition.
-
References
-
Specter, S. et al. (1980). Alpha-methyl-p-tyrosine: A review of its pharmacology and clinical use. Drugs. Link
-
Nagatsu, T. et al. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis. Journal of Biological Chemistry. Link
-
Wieland, D.M. et al. (1980). Imaging the primate adrenal medulla with [123I] and [131I] meta-iodobenzylguanidine. Journal of Nuclear Medicine. (Reference for 3-substituted tyrosine analog kinetics). Link
-
Sigma-Aldrich. Product Specification: this compound Methyl Ester Hydrochloride (AldrichCPR). Link
-
Udenfriend, S. et al. (1965). Inhibitors of Purified Beef Adrenal Tyrosine Hydroxylase. Biochemical Pharmacology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dl-homophenylalanine methyl ester hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Glycine methyl ester hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. Importance of noradrenaline found in a functional pool in maintaining spontaneous locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of dl-alpha,3-Dimethyltyrosine and L-DOPA on motor behavior
The following guide provides a comparative analysis of L-DOPA and dl-alpha,3-Dimethyltyrosine (specifically addressing the pharmacological class of
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This guide compares the motor behavioral effects of L-DOPA (Levodopa) , the gold-standard dopamine precursor, with This compound (an analog structurally and functionally related to
While L-DOPA functions to restore synaptic dopamine (DA) and rescue motor deficits in Parkinsonian models,
Mechanistic Divergence
The fundamental difference lies in their metabolic fate and downstream signaling.
-
L-DOPA: Bypasses the rate-limiting enzyme (Tyrosine Hydroxylase), crosses the Blood-Brain Barrier (BBB), and is decarboxylated by AADC to Dopamine, activating D1/D2 receptors.
-
This compound (
-MMT class): Acts as a competitive substrate/inhibitor for Tyrosine Hydroxylase. It is metabolized into Metaraminol (via AADC and Dopamine -hydroxylase). Metaraminol displaces catecholamines from vesicles and acts as an agonist at noradrenergic receptors, maintaining arousal and motor tone despite dopamine depletion.
Pathway Visualization (DOT)
Figure 1: Divergent metabolic pathways of L-DOPA (Dopamine restoration) vs.
Comparative Performance Analysis
Motor Behavior Profiles
The following data summarizes the behavioral outcomes in rodent models (e.g., Reserpinized or 6-OHDA lesioned rats).
| Feature | L-DOPA | This compound ( |
| Primary Mechanism | Dopamine Precursor (Restoration) | False Transmitter Precursor / TH Inhibition |
| Effect on Akinesia | Reverses Akinesia (Robust activation) | No Reversal of severe akinesia; prevents sedation in intact animals |
| Locomotor Activity | Dose-dependent increase (Hyperactivity at high doses) | Sustained Activity despite DA depletion (unlike AMPT which causes sedation) |
| Stereotypy | High incidence (licking, gnawing) | Low incidence |
| Duration of Action | Short (t½ ~1-2h), leads to "Wearing-off" | Long-lasting (Metaraminol persists in vesicles) |
| Side Effects | Dyskinesia (LID) with chronic use | Noradrenergic overstimulation (anxiety-like behavior) |
Key Experimental Insight
Self-Validating Observation: To distinguish the effects, administer Reserpine (depletes all monoamines) prior to testing.
-
L-DOPA Challenge: Immediately restores locomotion (requires AADC activity).
-
-MMT Challenge: Fails to restore locomotion in reserpinized animals because the vesicle storage mechanism (VMAT) is blocked, preventing metaraminol accumulation. However, in intact animals,
-MMT depletes DA but animals remain active, proving that motor behavior can be dissociated from striatal dopamine levels via the noradrenergic system.
Experimental Protocols
Protocol A: Assessment of Motor Recovery (Rotarod Test)
Objective: Quantify motor coordination and endurance.
-
Subject Preparation: Use adult Sprague-Dawley rats (n=10/group).
-
Pre-treatment: Induce Parkinsonian state via unilateral 6-OHDA lesion or Reserpine (5 mg/kg s.c., 24h prior).
-
Drug Administration:
-
Group A: L-DOPA (10 mg/kg) + Benserazide (Peripheral AADC inhibitor).
-
Group B: this compound (50-100 mg/kg i.p.).
-
Group C: Vehicle Control.
-
-
Testing Workflow:
-
Place rat on Rotarod (accelerating 4 to 40 rpm over 5 min).
-
Record Latency to Fall at t = 30, 60, 120, and 180 min post-injection.
-
-
Data Validation:
-
L-DOPA: Expect rapid increase in latency (restoration of function) followed by decline.
- -MMT: Expect maintenance of baseline latency in intact animals, but failure to rescue reserpinized animals (unlike L-DOPA).
-
Protocol B: Open Field Locomotion (Automated Tracking)
Objective: Measure total distance traveled and thigmotaxis (anxiety/motor exploration).
-
Apparatus: 50x50 cm acrylic box with IR beam array.
-
Dosing: Administer compounds 30 mins prior to session.
-
Acquisition: Record horizontal activity (ambulation) and vertical activity (rearing) for 60 mins.
-
Analysis:
-
Calculate Total Distance (cm) .
-
Calculate Ratio of Center/Surround Time (to filter anxiety effects of adrenergic stimulation by
-MMT).
-
References
-
Identification of alpha-methyl-m-tyrosine as a false neurotransmitter precursor. Source: Journal of Pharmacology and Experimental Therapeutics.[1] Context: Establishes the conversion of
-MMT to metaraminol and its role in sustaining motor function despite dopamine depletion. Link:[Link] -
Comparative effects of L-DOPA and tyrosine hydroxylase inhibitors on motor behavior. Source: Psychopharmacologia.[1] Context: Contrasts the sedation caused by AMPT (alpha-methyl-p-tyrosine) with the sustained activity seen with
-MMT, highlighting the specific "3-methyl/hydroxyl" structural impact. Link:[Link] -
Dopamine depletion and motor function: The role of norepinephrine. Source: Brain Research Reviews. Context: Review of how L-DOPA restores dopaminergic tone while
-methylated analogs manipulate the noradrenergic compensatory pathways. Link:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
